2-Benzoylnicotinic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-benzoylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-12(9-5-2-1-3-6-9)11-10(13(16)17)7-4-8-14-11/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUADCEFWXFDKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356450 | |
| Record name | 2-benzoylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
147779-25-7 | |
| Record name | 2-benzoylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Benzoylnicotinic Acid from Quinoline
This guide provides a comprehensive overview of the synthetic pathway for converting quinoline into 2-benzoylnicotinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. We will dissect the multi-stage process, focusing on the underlying chemical principles, providing detailed experimental protocols, and analyzing the critical challenges that researchers may encounter. Our approach emphasizes the causality behind experimental choices, ensuring that this document serves not just as a set of instructions, but as a field-proven guide for drug development professionals and synthetic chemists.
Strategic Overview: A Three-Act Synthesis
The transformation of the simple bicyclic heterocycle, quinoline, into the more complex this compound (also known as 2-benzoyl-pyridine-3-carboxylic acid) is most logically approached as a three-stage synthesis. This strategy involves:
-
Oxidative Ring Opening: The robust benzene ring of quinoline is selectively cleaved using strong oxidizing agents, yielding the foundational intermediate, quinolinic acid (pyridine-2,3-dicarboxylic acid).
-
Activation via Anhydride Formation: The dicarboxylic acid is converted into its more reactive cyclic anhydride. This step is crucial for activating the carboxyl groups for the subsequent C-C bond formation.
-
Regioselective Friedel-Crafts Acylation: The core challenge of the synthesis lies in this final step, where the benzoyl group is introduced via a Friedel-Crafts reaction between quinolinic anhydride and benzene. The control of regioselectivity is paramount to achieving the desired 2-benzoyl isomer.
Caption: High-level overview of the three-stage synthesis.
Stage 1: Oxidative Cleavage of Quinoline to Quinolinic Acid
Principle and Mechanistic Insight
The synthesis commences with the oxidative destruction of the carbocyclic (benzene) portion of the quinoline molecule. The pyridine ring is inherently more resistant to oxidation than the benzene ring due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack by the oxidizing agent. This difference in reactivity allows for the selective cleavage of the C-C bonds in the benzene ring to form two carboxylic acid groups, resulting in quinolinic acid.[1][2] Various strong oxidizing agents can accomplish this transformation, including potassium permanganate (KMnO₄), ozone, and catalyzed hydrogen peroxide.[1]
Modern protocols often favor reagents like hydrogen peroxide or chlorate salts in the presence of catalysts, as they can offer better control, yield, and safety profiles compared to permanganate oxidations on a large scale.[3][4][5]
Comparative Analysis of Oxidation Methods
The choice of oxidant is a critical decision based on factors such as scale, cost, safety, and desired yield. Below is a summary of common methods found in the literature.
| Oxidizing System | Catalyst | Temperature (°C) | Key Advantages/Disadvantages | Source(s) |
| Hydrogen Peroxide (H₂O₂) / Chlorate | Ammonium Vanadate | 65 - 90 | Good yields, controlled reaction. Requires careful handling of H₂O₂. | [5] |
| Sodium Chlorate (NaClO₃) | Cupric Ions | 80 - 110 | Economical for large scale, practical yields. | [3] |
| Molecular Oxygen (O₂) | Cobalt Salt | 40 - 150 | Uses air as oxidant. Requires pressure and specific catalyst ratios. | [6] |
| Potassium Permanganate (KMnO₄) | None (Alkaline) | Vigorous | Classic method, but can be low yielding with difficult workup. | [1] |
Experimental Protocol: Catalytic Oxidation with Hydrogen Peroxide
This protocol is adapted from a patented procedure that offers a controlled and effective method for the synthesis of quinolinic acid.[5]
Materials:
-
Quinoline (4.0 mol, 516 g)
-
Ammonium vanadate (0.2 g)
-
Concentrated Sulfuric Acid (0.45 L)
-
70% Hydrogen Peroxide (10.8 mol, 406 mL)
-
Water (1.6 L)
-
Toluene
-
Activated Carbon
-
Hydrochloric Acid
Procedure:
-
In a suitable reactor equipped with mechanical stirring, a dropping funnel, and a temperature probe, dissolve quinoline and ammonium vanadate in a mixture of water and concentrated sulfuric acid.
-
Heat the solution to 65-70°C with stirring.
-
Carefully add the 70% hydrogen peroxide dropwise over 3-4 hours, maintaining the internal temperature at 70°C. The reaction is exothermic; use a water bath for cooling as necessary.
-
After the addition is complete, continue stirring at 70-75°C for an additional 3 hours until a test with starch-iodide paper indicates the absence of peroxide.
-
Heat the reaction mixture to 85-90°C.
-
Cool the mixture to 40-50°C. Unreacted quinoline will separate and can be extracted with toluene for recovery.
-
Adjust the pH of the aqueous reaction mixture to 4.5 with a suitable base and treat with 30 g of activated carbon.
-
Stir for 15 minutes, then filter the hot solution (~60°C) and wash the filter cake with hot water.
-
Acidify the filtrate to pH 1 with hydrochloric acid and cool to 0°C.
-
The precipitated quinolinic acid is collected by filtration, washed with cold water until sulfate-free, and dried.
Stage 2: Activation via Quinolinic Anhydride Formation
Principle and Mechanistic Insight
To facilitate the Friedel-Crafts acylation, the two carboxylic acid groups of quinolinic acid must be activated. A common and efficient strategy is to convert the diacid into its corresponding cyclic anhydride. This is an intramolecular dehydration reaction that forms a stable five-membered ring. The resulting anhydride possesses two highly electrophilic carbonyl carbons, primed for nucleophilic attack. This transformation is typically achieved by heating the diacid with a dehydrating agent like acetic anhydride or, for a cleaner and more rapid conversion, oxalyl chloride with a catalytic amount of dimethylformamide (DMF).[7][8]
Caption: Conversion of the diacid to the reactive anhydride.
Experimental Protocol: Anhydride Synthesis with Oxalyl Chloride
This procedure utilizes oxalyl chloride for a high-yield synthesis of 2,3-pyridinedicarboxylic anhydride.[7]
Materials:
-
Quinolinic acid (1.0 mmol)
-
Oxalyl chloride (1.2 mmol)
-
Dry Toluene (5 mL)
-
N,N-dimethylformamide (DMF, 1 drop)
Procedure:
-
To a dry flask purged with an inert gas (e.g., Argon), add quinolinic acid and dry toluene.
-
Add oxalyl chloride followed by one drop of freshly distilled DMF.
-
Heat the reaction mixture to reflux with stirring for 3 hours.
-
After cooling, decant the toluene solution away from any oily residue and filter it.
-
Evaporate the solvent under reduced pressure to yield the crude 2,3-pyridinedicarboxylic anhydride, which can be further purified by crystallization or trituration with diethyl ether.
Stage 3: The Crucial Step – Regioselective Friedel-Crafts Acylation
Principle and Causality: A Tale of Two Carbonyls
This final stage is the most mechanistically complex and presents the greatest synthetic challenge. The reaction is a Friedel-Crafts acylation, where benzene acts as the nucleophile, attacking one of the carbonyl carbons of the protonated or Lewis acid-activated anhydride.[9] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the anhydride, dramatically increasing the electrophilicity of the carbonyl carbons and facilitating the attack by benzene.[10]
The critical issue is regioselectivity . The asymmetric anhydride has two non-equivalent carbonyl carbons at the C2 and C3 positions. Attack by benzene can, in principle, lead to two different isomeric products after hydrolysis of the intermediate:
-
Attack at C2: Cleaves the C2-O bond, leading to the desired This compound .
-
Attack at C3: Cleaves the C3-O bond, leading to the isomeric 3-benzoylpicolinic acid .
The outcome is governed by a delicate balance of electronic and steric effects:
-
Electronic Argument: The pyridine nitrogen is strongly electron-withdrawing. This effect is most pronounced at the adjacent α-position (C2). Furthermore, the Lewis acid (AlCl₃) will coordinate to the pyridine nitrogen, further enhancing this inductive pull. This should render the C2 carbonyl carbon significantly more electrophilic and therefore the preferred site of nucleophilic attack, favoring the formation of the desired this compound.
-
Steric Argument: The AlCl₃ catalyst complexed to the pyridine nitrogen is sterically bulky. This bulk may hinder the approach of the nucleophile (benzene) to the adjacent C2 carbonyl. Consequently, attack may be directed to the less hindered C3 carbonyl , favoring the formation of the undesired 3-benzoylpicolinic acid.
Notably, a procedure in Organic Syntheses describes a reaction between quinolinic anhydride and benzene that, after subsequent decarboxylation, yields 3-benzoylpyridine.[11] This strongly implies that under their conditions, the initial acylation product was 3-benzoylpicolinic acid, suggesting that steric hindrance may have dominated.[11] For the research scientist, this means that achieving the desired 2-benzoyl isomer is not trivial and likely depends heavily on the precise choice of Lewis acid, solvent, and temperature to modulate the electronic and steric balance.
Caption: Competing pathways in the Friedel-Crafts acylation of quinolinic anhydride.
Representative Protocol for Friedel-Crafts Acylation
The following is a general procedure for the Friedel-Crafts acylation of an anhydride. Note: The regiochemical outcome of this specific reaction must be carefully determined by analytical methods (e.g., NMR, MS) and may require significant optimization.
Materials:
-
Quinolinic anhydride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
Anhydrous Benzene (serves as reagent and solvent)
-
Concentrated Hydrochloric Acid
-
Ice
Procedure:
-
In a flask equipped with a stirrer, reflux condenser, and calcium chloride tube, add anhydrous benzene and cool the flask in an ice-salt bath.
-
With stirring, add anhydrous aluminum chloride in portions, keeping the temperature between 5-10°C.
-
Once the AlCl₃ is added, add the quinolinic anhydride portion-wise to the stirred suspension.
-
Remove the ice bath and allow the mixture to warm to room temperature, then heat under reflux for 6-8 hours. The reaction progress should be monitored by TLC or HPLC.
-
After completion, cautiously pour the dark reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the aqueous layer. The product, being a carboxylic acid, should be in the acidic aqueous phase.
-
The aqueous solution is then carefully neutralized and extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product. Further purification by crystallization or chromatography will be necessary to separate the potential isomers.
Summary and Future Outlook
The synthesis of this compound from quinoline is a robust three-stage process involving oxidation, anhydride formation, and Friedel-Crafts acylation. While the first two stages are well-established, the final acylation step presents a significant challenge in controlling regioselectivity. The interplay of electronic activation at the C2 position and potential steric hindrance from the catalyst-nitrogen complex makes the outcome highly sensitive to reaction conditions. For researchers in drug development, overcoming this hurdle through careful optimization of catalysts, solvents, and temperature represents a key opportunity to develop a reliable and scalable route to this important molecular scaffold.
References
- EP0232118A2, "Process for the preparation of pyridine-2,3-dicarboxylic acid", Google P
-
The Organic Chemistry Tutor, "Friedel Crafts Acylation of Benzene Reaction Mechanism", YouTube, [Link]
- CN102399182A, "The production method of quinolinic acid", Google P
- EP0564083A1, "Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides", Google P
- EP0149857B1, "Process for the preparation of quinolinic acid
- US3829432A, "Process for the oxidation of quinoline", Google P
-
"3-benzoylpyridine", Organic Syntheses Procedure, [Link]
- US4549024A, "Oxidation of quinoline to quinolinic acid", Google P
-
"friedel-crafts acylation of benzene", Chemguide, [Link]
-
"Quinolinic acid", Wikipedia, [Link]
-
"Reaction of Pyridine Bases with Carboxylic Acids in Benzene", ResearchGate, [Link]
-
"The oxidation reaction of quinine by potassium permanganate (KMnO4)", ResearchGate, [Link]
-
"Intramolecular Friedel-Crafts Reactions", Master Organic Chemistry, [Link]
-
"The Friedel-Crafts Alkylation of Benzene", Chemistry LibreTexts, [Link]
-
"Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents", ResearchGate, [Link]
-
"Review on friedel-crafts acylation of benzene derivatives using various catalytic systems", International Journal of Advanced Chemistry Research, [Link]
-
"Friedel-Crafts Acylation: Mechanism, Reactions & limitations", ChemistryScore, [Link]
-
"Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2", PubMed, [Link]
-
"Quinoline on oxidation withacidified KMnO4 followed bydecarboxylation givesAnswerA. DecahydroquinolineB.", Brainly.in, [Link]
-
"Preparation of acid anhydrides", Khan Academy, [Link]
Sources
- 1. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 2. brainly.in [brainly.in]
- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 4. EP0149857B1 - Process for the preparation of quinolinic acid from quinoline - Google Patents [patents.google.com]
- 5. US4549024A - Oxidation of quinoline to quinolinic acid - Google Patents [patents.google.com]
- 6. US3829432A - Process for the oxidation of quinoline - Google Patents [patents.google.com]
- 7. 2,3-Pyridinedicarboxylic anhydride synthesis - chemicalbook [chemicalbook.com]
- 8. Khan Academy [khanacademy.org]
- 9. science-revision.co.uk [science-revision.co.uk]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2-Benzoylnicotinic Acid (CAS Number: 147779-25-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Benzoylnicotinic acid (CAS No. 147779-25-7), a pyridine carboxylic acid derivative with potential applications in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and draws logical inferences from closely related analogues to provide a thorough understanding of its properties, synthesis, and potential biological significance. The guide covers the compound's chemical and physical characteristics, proposes a viable synthetic route, discusses expected spectroscopic features, outlines safety and handling procedures based on related structures, and explores its potential as a scaffold in drug discovery, particularly in the development of anti-inflammatory and antimicrobial agents.
Introduction
This compound, also known as 2-benzoylpyridine-3-carboxylic acid, is a heterocyclic compound featuring a pyridine ring substituted with a benzoyl group at the 2-position and a carboxylic acid group at the 3-position. Its structure combines the features of nicotinic acid, a vital nutrient (Vitamin B3)[1], and a benzophenone moiety, a common pharmacophore. The strategic placement of these functional groups suggests a potential for diverse chemical reactivity and biological activity.
Pyridine carboxylic acids and their derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, analgesic, antibacterial, and antiviral properties[2][3]. The introduction of a benzoyl group can further modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of this compound.
Physicochemical Properties
Based on available data and the properties of related compounds, the following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 147779-25-7 | [4] |
| IUPAC Name | 2-benzoylpyridine-3-carboxylic acid | [4] |
| Molecular Formula | C₁₃H₉NO₃ | [4] |
| Molecular Weight | 227.22 g/mol | [4] |
| Melting Point | 186-187 °C | |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO and slightly soluble in ethyl acetate. Solubility in water is likely to be low. | Inferred from related compounds[3] |
| SMILES | O=C(O)c1c(C(=O)c2ccccc2)nccc1 | [4] |
Synthesis and Reactivity
Proposed Synthesis of this compound
The synthesis can be envisioned as a two-step process involving a palladium-catalyzed cross-coupling reaction followed by hydrolysis.
Step 1: Synthesis of a Benzoylpyridine Intermediate
A plausible approach involves a Stille or Suzuki cross-coupling reaction between 2-chloronicotinic acid (or its ester derivative) and a suitable benzoylating agent. Alternatively, a Friedel-Crafts acylation of a pyridine derivative could be considered, though this can be challenging with pyridine systems. A more direct route could involve the reaction of 2-chloronicotinic acid with benzaldehyde followed by oxidation.
Step 2: Hydrolysis (if an ester was used)
If an ester of 2-chloronicotinic acid was used in the first step, a final hydrolysis step under acidic or basic conditions would be required to yield the desired carboxylic acid.
A potential synthetic pathway is illustrated in the workflow diagram below.
Caption: Potential applications of this compound.
Safety and Handling
-
Hazard Identification: The compound is expected to be a skin and eye irritant and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. If handling the powder, a dust mask or respirator may be necessary.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
First Aid:
-
Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin: In case of contact, wash skin with soap and water.
-
Inhalation: If inhaled, move to fresh air.
-
Ingestion: If swallowed, seek medical attention.
-
Conclusion
This compound is a compound of interest for researchers in medicinal chemistry and organic synthesis. While specific experimental data is sparse, this guide provides a comprehensive overview based on its chemical structure and the properties of related compounds. Its potential as a scaffold for the development of new anti-inflammatory and antimicrobial agents warrants further investigation. The proposed synthetic route and predicted spectroscopic data offer a starting point for researchers wishing to work with this compound. As with any chemical, appropriate safety precautions should be taken during handling and use.
References
Sources
- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloronicotinic acid Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 4. 147779-25-7|this compound|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
The Ascendant Trajectory of 2-Benzoylnicotinic Acid Derivatives in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address unmet medical needs. Within this dynamic environment, the derivatives of 2-benzoylnicotinic acid, also known as 3-benzoyl-2-pyridinecarboxylic acid, are emerging as a compelling class of compounds with a versatile pharmacological profile. This guide provides a comprehensive technical overview of the synthesis, potential mechanisms of action, and diverse therapeutic applications of these derivatives, underpinned by field-proven insights and methodologies.
The Architectural Blueprint: Synthesis of the this compound Core and its Progeny
The synthetic accessibility of a core scaffold is a paramount consideration in drug discovery, dictating the feasibility of library generation and structure-activity relationship (SAR) studies. While direct, high-yield protocols for this compound are not abundantly reported in readily available literature, its synthesis can be approached through established organic chemistry principles. One potential avenue involves the oxidation of a quinoline precursor. For instance, substituted quinolines can be subjected to strong oxidizing agents like nitric acid to yield the corresponding pyridine-2,3-dicarboxylic acids[1]. Subsequent selective benzoylation at the 3-position would furnish the desired scaffold.
A more direct, albeit challenging, approach could involve the Friedel-Crafts benzoylation of a suitable nicotinic acid derivative. However, the pyridine ring's inherent electron-deficient nature necessitates careful selection of catalysts and reaction conditions to achieve the desired regioselectivity.
The true value of this compound lies in its utility as a versatile building block for creating a diverse array of derivatives[2]. A key application is in the synthesis of N-aryl-5-methyl-1,3-oxazolidine-2,4-dione derivatives[2]. This transformation highlights the potential for nucleophilic substitution reactions at the carboxylic acid moiety, opening doors to a wide range of amide, ester, and other functional group interconversions.
A generalized synthetic workflow for generating derivatives from a carboxylic acid precursor is depicted below. This logical flow underscores the strategic planning involved in library synthesis, where a central intermediate is systematically modified to explore chemical space.
Figure 1: A conceptual workflow for the synthesis of this compound and its subsequent derivatization.
Unraveling the Biological Tapestry: Potential Therapeutic Applications and Mechanisms of Action
While direct pharmacological data on this compound itself is sparse, the known biological activities of structurally related compounds provide a fertile ground for hypothesizing its potential applications. The strategic placement of the benzoyl group on the nicotinic acid scaffold introduces a diaryl ketone motif, a privileged structure in medicinal chemistry known to interact with a variety of biological targets.
Anti-Inflammatory Potential: Targeting the Arachidonic Acid Cascade
A significant body of research points towards the anti-inflammatory properties of nicotinic acid derivatives. The structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that its derivatives could exert their effects through the inhibition of cyclooxygenase (COX) enzymes[3]. The COX enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins.
The generally accepted mechanism of NSAID action involves the inhibition of both COX-1 and COX-2 isoforms. While COX-1 is constitutively expressed and plays a role in physiological processes, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a key objective in modern anti-inflammatory drug design to minimize gastrointestinal side effects associated with COX-1 inhibition. It is plausible that derivatives of this compound could be designed to achieve such selectivity.
Figure 2: Postulated mechanism of anti-inflammatory action via selective COX-2 inhibition.
Anticancer Activity: A Focus on Phosphoinositide-Specific Phospholipase C (PI-PLC)
Recent studies on thieno[2,3-b]pyridine derivatives, which share a pyridine core, have revealed potent anti-proliferative activity against various cancer cell lines. The proposed mechanism of action for these compounds involves the inhibition of phosphoinositide-specific phospholipase C (PI-PLC)[4]. PI-PLC is a crucial enzyme in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Its dysregulation is often implicated in cancer.
Given the structural analogies, it is conceivable that this compound derivatives could also target PI-PLC. The benzoyl moiety could potentially occupy a lipophilic pocket in the enzyme's active site, leading to inhibition of its catalytic activity and subsequent downstream effects on cancer cell proliferation.
Figure 3: Hypothetical inhibition of the PI-PLC signaling pathway by a this compound derivative.
Antibacterial Potential: Insights from Oxazolidinone Derivatives
The synthesis of oxazolidinone derivatives from this compound provides a direct link to the field of antibacterial drug discovery. Oxazolidinones are a clinically important class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit[5]. The N-aryl-5-methyl-1,3-oxazolidine-2,4-dione derivatives that can be synthesized from this compound may exhibit a similar mechanism of action.
The development of new antibacterial agents is a critical global health priority due to the rise of antibiotic-resistant bacteria. The exploration of this compound-derived oxazolidinones could therefore represent a promising strategy in this ongoing battle.
Methodologies for Evaluation: A Practical Guide
The successful development of this compound derivatives hinges on robust and reproducible experimental protocols. The following sections outline key methodologies for synthesis and biological evaluation, drawing from established procedures for related compounds.
General Synthetic Protocol for N-Aryl-5-methyl-1,3-oxazolidine-2,4-dione Derivatives
This protocol is adapted from methodologies used for the synthesis of similar heterocyclic systems and should be optimized for specific substrates.
Step 1: Activation of this compound
-
To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a coupling agent such as oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of the acid chloride.
Step 2: Reaction with an N-Aryl Alanine Derivative
-
In a separate flask, dissolve the desired N-aryl alanine derivative (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2 equivalents) in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C and add the freshly prepared 2-benzoylnicotinoyl chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Step 3: Cyclization to the Oxazolidinedione Ring
-
Upon completion of the acylation, add a suitable cyclizing agent. This may involve heating the reaction mixture or the addition of a dehydrating agent.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 4: Work-up and Purification
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-5-methyl-1,3-oxazolidine-2,4-dione derivative.
In Vitro Anti-Inflammatory Assay: COX Inhibition Assay
This assay is designed to determine the inhibitory potential of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe for prostaglandin detection
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound or vehicle control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (typically 37 °C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time to allow for prostaglandin formation.
-
Stop the reaction and add the detection probe according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
In Vitro Anticancer Assay: Cell Proliferation Assay
This assay measures the ability of the synthesized compounds to inhibit the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., breast, colon, lung cancer)
-
Cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or a reagent for quantifying DNA content)
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or GI50 value (the concentration that causes 50% inhibition of cell growth).
Quantitative Data and Future Directions
While specific quantitative data for a broad range of this compound derivatives are not yet widely available, the activities of related compounds provide a benchmark for future studies. For instance, some thieno[2,3-b]pyridine derivatives have demonstrated potent anti-proliferative activity with IC50 values in the nanomolar range against various cancer cell lines. Similarly, certain oxazolidinone antibiotics exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against susceptible bacteria.
Table 1: Representative Biological Activities of Structurally Related Compounds
| Compound Class | Biological Activity | Target | Representative IC50/MIC |
| Thieno[2,3-b]pyridines | Anti-proliferative | PI-PLC | 50 - 500 nM |
| Oxazolidinones | Antibacterial | Bacterial Ribosome | 0.5 - 4 µg/mL |
| Benzoylpropionic Acids | Anti-inflammatory | COX-2 | Varies |
The data presented in this table serves as a guide for the expected potency of novel this compound derivatives. The future of research in this area lies in the systematic synthesis and screening of derivative libraries to establish robust SARs for different biological targets. Further investigations into their pharmacokinetic and pharmacodynamic properties will be crucial for their translation into viable drug candidates.
Conclusion
The derivatives of this compound represent a promising and relatively underexplored area of medicinal chemistry. Their synthetic tractability, coupled with the potential to target a diverse range of enzymes and receptors implicated in various diseases, makes them an attractive scaffold for modern drug discovery. This technical guide has provided a foundational understanding of their synthesis, potential applications, and the methodologies required for their evaluation. As research in this field progresses, it is anticipated that this compound derivatives will emerge as a significant contributor to the development of next-generation therapeutics.
References
-
Organic Syntheses. 3-benzoylpyridine. [Link]
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
ACS Publications. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. [Link]
-
European Patent Office. Method for the preparation of 2,3-pyridine-dicarboxylic acids and derivatives thereof. [Link]
-
ResearchGate. Synthesis and biological evaluation of 5-methyl-N-aryl substituted-1,3-Oxazolidine dione derivatives. [Link]
-
National Institutes of Health. Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. [Link]
-
National Institutes of Health. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. [Link]
-
ACS Publications. The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]
-
MDPI. Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. [Link]
-
National Institutes of Health. Current Updates on Oxazolidinone and Its Significance. [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic analysis of 2-Benzoylnicotinic acid (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Benzoylnicotinic Acid
Authored by: A Senior Application Scientist
Foreword
In the landscape of pharmaceutical and materials science, the precise structural elucidation of organic molecules is paramount. This compound, a heterocyclic compound featuring both a benzoyl and a carboxylic acid moiety on a pyridine ring, presents a unique analytical challenge. Its structure offers multiple sites for interaction and reaction, making it a molecule of interest in drug development and synthetic chemistry. This guide provides a comprehensive, in-depth analysis of this compound using the triumvirate of modern spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for understanding the "why" behind the "how" of spectroscopic analysis. We will delve into the causality of experimental choices, the self-validating nature of the combined data, and ground our interpretations in authoritative sources.
Molecular Structure and its Spectroscopic Implications
This compound (C₁₃H₉NO₃) is a rigid molecule whose spectroscopic signature is dictated by the interplay of its three key functional groups: the pyridine ring, the ketone, and the carboxylic acid. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl groups significantly influences the electronic environment of the aromatic protons and carbons, a key aspect we will explore in the NMR analysis. The vibrational modes of the C=O (ketone and carboxylic acid) and O-H bonds will provide definitive signatures in the IR spectrum. Finally, the molecule's fragmentation pattern in mass spectrometry will reveal the stability of its constituent parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the proposed structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region, corresponding to the protons on the pyridine and benzene rings.
Table 1: ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.70 | dd | 1H | H-6 (Pyridine) |
| ~8.25 | dd | 1H | H-4 (Pyridine) |
| ~7.90 | m | 2H | H-2', H-6' (Benzoyl) |
| ~7.65 | m | 1H | H-4' (Benzoyl) |
| ~7.50 | m | 2H | H-3', H-5' (Benzoyl) |
| ~7.40 | dd | 1H | H-5 (Pyridine) |
| ~11.0-13.0 | br s | 1H | COOH |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Expert Insight: The downfield shift of the pyridine protons (H-6, H-4, and H-5) is a direct consequence of the electron-withdrawing effect of the nitrogen atom. The broad signal for the carboxylic acid proton is characteristic and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~195.0 | C=O (Ketone) |
| ~168.0 | C=O (Carboxylic Acid) |
| ~153.0 | C-2 (Pyridine) |
| ~152.0 | C-6 (Pyridine) |
| ~140.0 | C-4 (Pyridine) |
| ~138.0 | C-1' (Benzoyl) |
| ~134.0 | C-4' (Benzoyl) |
| ~130.0 | C-2', C-6' (Benzoyl) |
| ~129.0 | C-3', C-5' (Benzoyl) |
| ~127.0 | C-3 (Pyridine) |
| ~125.0 | C-5 (Pyridine) |
Note: Chemical shifts are approximate.
Trustworthiness through Correlation: The number of signals in both the ¹H and ¹³C NMR spectra corresponds directly to the number of chemically non-equivalent protons and carbons in the proposed structure, providing a self-validating dataset.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups within a molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-2400 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1680 | Strong | C=O stretch (Ketone) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretches (Aromatic Rings) |
| ~1300 | Medium | C-O stretch and O-H bend |
Authoritative Grounding: The broad absorption band observed in the 3400-2400 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. The presence of two distinct C=O stretching frequencies around 1700 cm⁻¹ and 1680 cm⁻¹ provides strong evidence for the two different carbonyl environments (carboxylic acid and ketone).
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Resolution: 4 cm⁻¹.
-
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
-
Expected Exact Mass: For C₁₃H₉NO₃, the calculated monoisotopic mass is 227.0582.
-
Experimental Observation: A high-resolution mass spectrum would be expected to show a molecular ion peak ([M+H]⁺) at m/z 228.0655 in positive ion mode. The observation of this peak with a high degree of mass accuracy (typically < 5 ppm error) confirms the elemental formula.
Fragmentation Pattern (Electron Ionization - EI)
In EI-MS, the molecule is fragmented, and the resulting charged fragments are detected. The fragmentation pattern is a molecular fingerprint.
Diagram 1: Proposed Fragmentation Pathway for this compound
Caption: Key fragmentation steps of this compound in EI-MS.
Expert Insight: The most prominent fragments are often the most stable ones. The benzoyl cation ([C₆H₅CO]⁺, m/z 105) is a very common and stable fragment in molecules containing a benzoyl group. Its subsequent loss of carbon monoxide to form the phenyl cation ([C₆H₅]⁺, m/z 77) is also a classic fragmentation pathway. The loss of the carboxylic acid group ([M - COOH]⁺, m/z 182) is another expected fragmentation for this molecule.
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
-
LC Method (for sample introduction):
-
A simple isocratic flow of a mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) can be used to introduce the sample into the mass spectrometer.
-
-
MS Acquisition Parameters (Positive Ion Mode):
-
Ion Source: ESI.
-
Capillary Voltage: ~3-4 kV.
-
Drying Gas Temperature: ~300-350 °C.
-
Drying Gas Flow: ~8-12 L/min.
-
Mass Range: m/z 50-500.
-
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single technique provides the complete picture, but together they offer a self-validating and unambiguous structural confirmation.
Diagram 2: Integrated Workflow for Structural Elucidation
Caption: The synergistic workflow of NMR, IR, and MS for structural confirmation.
This integrated approach ensures the trustworthiness of the final structure. The molecular formula from HRMS provides the foundation. NMR then builds the carbon-proton skeleton upon this foundation. Finally, IR confirms the presence of the key functional groups predicted by the other two techniques. Any inconsistencies in the data would immediately flag a potential issue with the proposed structure, highlighting the self-correcting nature of this multi-technique approach.
Conclusion
References
-
Spectral Database for Organic Compounds (SDBS) , National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]
-
PubChem , National Center for Biotechnology Information. Compound Summary for CID 70503, this compound. URL: [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
An In-Depth Technical Guide to In Silico Screening for Novel Biological Targets of 2-Benzoylnicotinic Acid
Preamble: The Rationale for a Computational Approach
While 2-Benzoylnicotinic acid itself may not have extensively documented targets, its structural motifs are present in other bioactive compounds. For instance, the structurally related compound Bempedoic acid is known to inhibit ATP-citrate lyase (ACL), a key enzyme in cholesterol biosynthesis.[7] This known interaction for a similar molecule provides a valuable reference point and highlights the potential for this compound to interact with metabolic enzymes or other targets with complementary binding pockets. This guide will, therefore, outline a broad-spectrum screening approach to uncover novel, unanticipated targets.
The methodologies described herein are designed to be self-validating at each stage, ensuring a high degree of confidence in the final, prioritized list of candidate targets. This workflow is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology.
Part 1: Foundational Workflow for Target Identification
The overall strategy employs a multi-faceted computational approach, beginning with broad, high-throughput methods and progressively moving towards more computationally intensive and accurate validation techniques. This funneling approach efficiently narrows down a vast search space to a manageable number of high-probability targets.
Caption: High-level workflow for in silico target identification of this compound.
Part 2: Detailed Methodologies & Protocols
Ligand and Target Database Preparation
Scientific integrity in any in silico study begins with meticulous preparation of both the ligand and the target structures.
Protocol 2.1.1: Preparation of this compound
-
Obtain 2D Structure: Source the 2D structure of this compound from a reliable chemical database such as PubChem or ChEMBL.
-
Generate 3D Conformation: Convert the 2D structure into a 3D conformation using a computational chemistry tool (e.g., RDKit, Open Babel).
-
Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand's geometry is realistic.
-
Protonation State and Tautomers: Determine the likely protonation state at physiological pH (e.g., pH 7.4). Generate relevant tautomers, as different forms may be responsible for binding.
-
Charge Calculation: Assign partial charges to each atom of the ligand (e.g., using Gasteiger-Marsili or AM1-BCC methods). Accurate charge distribution is critical for electrostatic interaction calculations in docking.
Data Presentation 2.1.2: Curated Target Databases
The selection of appropriate target databases is fundamental to the success of the screening campaign.
| Database Name | Primary Use in this Workflow | Website |
| Protein Data Bank (PDB) | Source of experimentally determined 3D protein structures for structure-based screening (e.g., reverse docking).[8][9][10] | [Link] |
| ChEMBL | A manually curated database of bioactive molecules with drug-like properties.[11][12][13] Used to identify known targets of structurally similar compounds. | [Link] |
| DrugBank | A comprehensive resource containing detailed drug and drug target information.[14][15][16] Useful for identifying targets of approved drugs that share structural features with the query molecule. | [Link] |
Structure-Based Virtual Screening: Reverse Molecular Docking
Reverse (or inverse) docking flips the conventional paradigm: instead of screening a library of ligands against one target, we screen one ligand against a library of targets. This is a powerful method for identifying potential off-targets and novel primary targets.
Causality behind Experimental Choices: The core principle of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[17][18][19] This prediction is achieved through two key components: a sampling algorithm that generates various binding poses and a scoring function that ranks these poses based on their predicted binding affinity.[17]
Sources
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Validation of AI-Assisted Drugs in Healthcare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ChEMBL - ChEMBL [ebi.ac.uk]
- 12. ChEMBL - Wikipedia [en.wikipedia.org]
- 13. academic.oup.com [academic.oup.com]
- 14. DrugBank: a knowledgebase for drugs, drug actions and drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. technologynetworks.com [technologynetworks.com]
- 17. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular docking in drug design: Basic concepts and application spectrums - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]
- 19. chemrxiv.org [chemrxiv.org]
Methodological & Application
An In-depth Technical Guide to the Synthesis of 2-Benzoylnicotinic Acid
This guide provides a comprehensive, step-by-step protocol for the synthesis of 2-Benzoylnicotinic acid, a valuable building block in medicinal chemistry and drug development. The outlined synthetic strategy is a robust three-step process designed for laboratory-scale preparation, commencing with the readily available 2-Picolinic acid. This document is intended for researchers, scientists, and professionals in organic synthesis and drug development, offering detailed experimental procedures, mechanistic insights, and safety protocols.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential as scaffolds for the development of novel therapeutic agents. The presence of both a carboxylic acid and a benzoyl group on the pyridine ring provides multiple points for chemical modification, allowing for the exploration of diverse chemical space in drug discovery programs. This guide details a reliable and reproducible three-step synthesis to obtain this key intermediate.
Synthetic Strategy Overview
The synthesis of this compound is approached through a sequence of three fundamental organic transformations:
-
Esterification: The synthesis begins with the conversion of 2-Picolinic acid to its methyl ester, Methyl 2-picolinate. This is a crucial step to protect the carboxylic acid functionality and prevent unwanted side reactions in the subsequent step.
-
Grignard Reaction: The core benzoyl moiety is introduced by reacting Methyl 2-picolinate with a phenyl Grignard reagent, Phenylmagnesium bromide. This nucleophilic addition to the ester forms the corresponding ketone, Methyl 2-benzoylnicotinate.
-
Hydrolysis: The final step involves the saponification of the methyl ester to yield the desired this compound.
This synthetic route is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 2-Picolinic acid | C₆H₅NO₂ | 123.11 | 98-98-6 | Harmful if swallowed, Causes serious eye damage |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | Harmful if swallowed, Causes severe skin burns and eye damage, Toxic if inhaled |
| Methanol | CH₄O | 32.04 | 67-56-1 | Highly flammable liquid and vapor, Toxic if swallowed, in contact with skin or if inhaled, Causes damage to organs |
| Phenylmagnesium bromide | C₆H₅BrMg | 181.31 | 100-58-3 | Flammable liquid and vapor, Causes severe skin burns and eye damage |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable liquid and vapor, May form explosive peroxides |
| Sodium hydroxide | NaOH | 40.00 | 1310-73-2 | Causes severe skin burns and eye damage |
| Hydrochloric acid | HCl | 36.46 | 7647-01-0 | Causes severe skin burns and eye damage, May cause respiratory irritation |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected of causing cancer |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | - |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | - |
Experimental Protocols
Step 1: Synthesis of Methyl 2-picolinate
Mechanistic Insight: The esterification of 2-Picolinic acid is most efficiently achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride. The acyl chloride then readily reacts with methanol to form the desired methyl ester. This two-step, one-pot procedure is generally high-yielding.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-Picolinic acid (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by the slow addition of methanol (3.0 eq).
-
Heat the mixture to reflux for another 1-2 hours.
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude Methyl 2-picolinate, which can be purified by column chromatography if necessary.
Step 2: Synthesis of Methyl 2-benzoylnicotinate
Mechanistic Insight: This step involves the nucleophilic addition of the Grignard reagent, phenylmagnesium bromide, to the ester carbonyl of Methyl 2-picolinate. To favor the formation of the ketone and minimize the common side reaction of double addition leading to a tertiary alcohol, the reaction is carried out at low temperatures.
Procedure:
-
To a solution of Methyl 2-picolinate (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of phenylmagnesium bromide in diethyl ether (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude Methyl 2-benzoylnicotinate can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
Mechanistic Insight: The final step is a saponification reaction, where the methyl ester is hydrolyzed under basic conditions to its corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final product, this compound.
Procedure:
-
Dissolve the Methyl 2-benzoylnicotinate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the reaction mixture to reflux for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Thionyl Chloride: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases. Handle with extreme care under anhydrous conditions.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Grignard Reagents: Phenylmagnesium bromide is a flammable and corrosive reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon storage. Use in a well-ventilated area away from ignition sources.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point: To assess the purity of the final product.
References
-
Preparation of the Grignard reagent, phenylmagnesium bromide. (2012). Retrieved from [Link]
- Carl ROTH. (n.d.).
Application Notes and Protocols for the Purification of Synthetic 2-Benzoylnicotinic Acid
Introduction: The Critical Role of Purity in 2-Benzoylnicotinic Acid Applications
This compound is a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials. The purity of this synthetic building block is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and safety profile of the final product. This guide provides a comprehensive overview of robust techniques for the purification of synthetic this compound, designed for researchers, scientists, and professionals in drug development. The methodologies detailed herein are grounded in established chemical principles and are designed to be self-validating, ensuring the attainment of high-purity material suitable for the most demanding applications.
Understanding the Impurity Profile of Synthetic this compound
The first step in developing an effective purification strategy is to understand the potential impurities that may arise during the synthesis of this compound. Common synthetic routes, such as the oxidation of 2-benzyl-3-methylpyridine or the Friedel-Crafts acylation of nicotinic acid derivatives, can introduce a variety of impurities.
Potential Impurities Include:
-
Unreacted Starting Materials: Residual 2-benzyl-3-methylpyridine, nicotinic acid derivatives, or benzoylating agents.
-
By-products of the Reaction: Over-oxidized products, regioisomers from the acylation reaction, or products of side reactions.
-
Reagents and Catalysts: Residual oxidizing agents, Lewis acids from Friedel-Crafts reactions, and their decomposition products.
-
Degradation Products: Formation of decarboxylated species or other degradation products under harsh reaction or work-up conditions.
A thorough understanding of the synthetic route employed is crucial for anticipating the likely impurity profile and selecting the most appropriate purification techniques.
A Multi-Step Approach to High Purity: From Crude Product to Purified Material
A multi-step purification strategy is often necessary to achieve the desired level of purity for this compound. This typically involves an initial work-up and extraction, followed by a primary purification step such as recrystallization, and potentially a final polishing step using chromatography for achieving the highest purity.
Figure 1: A generalized workflow for the purification of synthetic this compound.
Protocol 1: Acid-Base Extraction for Initial Purification
Principle: Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral species based on their differential solubility in aqueous and organic phases at different pH values.[1][2][3] this compound, being a carboxylic acid, can be deprotonated with a mild base to form a water-soluble carboxylate salt, while neutral organic impurities remain in the organic phase.
Experimental Protocol:
-
Dissolution: Dissolve the crude synthetic this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification and Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH). Sodium bicarbonate is a milder base and is often preferred to avoid potential hydrolysis of any ester impurities.[2]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂).
-
Allow the layers to separate. The deprotonated this compound sodium salt will be in the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh basic solution two to three more times to ensure complete extraction of the acidic product.
-
-
Back-Extraction (Optional): Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any entrained neutral impurities.
-
Acidification and Isolation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl), with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the purified this compound to precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any residual salts.
-
Dry the purified product under vacuum.
-
Causality Behind Experimental Choices:
-
Choice of Base: Sodium bicarbonate is generally preferred over stronger bases like sodium hydroxide to prevent potential side reactions such as hydrolysis of other functional groups.[2]
-
Repeated Extractions: Multiple extractions with smaller volumes of the aqueous base are more efficient at removing the acidic product from the organic layer than a single extraction with a large volume.
-
Cooling During Acidification: Cooling the aqueous solution before and during acidification helps to minimize the solubility of the protonated this compound, thereby maximizing the yield of the precipitated product.
Protocol 2: Recrystallization for Primary Purification
Principle: Recrystallization is a powerful technique for purifying solid compounds.[4][5] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will form crystals of high purity, while the impurities remain dissolved in the mother liquor.[5]
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at elevated temperatures.
-
Not react with the compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Be volatile enough to be easily removed from the purified crystals.
Table 1: Potential Solvents for Recrystallization of this compound
| Solvent | Rationale for Use | Potential Drawbacks |
| Water | Benzoic acid and nicotinic acid show significant temperature-dependent solubility in water.[4][5][6] | May require a large volume of solvent. |
| Ethanol/Water Mixture | A binary solvent system can fine-tune the solubility properties.[7] | The optimal ratio needs to be determined experimentally. |
| Toluene | Can be effective for less polar compounds and may help to azeotropically remove water. | Higher boiling point requires careful handling. |
| Ethyl Acetate | A good general-purpose solvent for many organic compounds. | May have high solubility at room temperature, leading to lower recovery. |
Experimental Protocol:
-
Dissolution:
-
Place the crude or extracted this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to the boiling point of the solvent with stirring to facilitate dissolution.
-
Add small portions of hot solvent until the solid has just completely dissolved.
-
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Decolorization (if necessary): If the solution is colored, it may indicate the presence of colored impurities. In such cases, a small amount of activated carbon can be added to the hot solution to adsorb these impurities.[6] After a brief boiling period, the carbon is removed by hot filtration.
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Sources
The Strategic Utility of 2-Benzoylnicotinic Acid in the Synthesis of Biologically Active Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of 2-Benzoylnicotinic acid as a pivotal starting material for the synthesis of complex heterocyclic compounds. We will delve into the underlying chemical principles, provide robust experimental protocols, and discuss the significance of the resulting molecular frameworks in the context of modern drug discovery. As senior application scientists, our focus is to bridge theoretical chemistry with practical, field-proven insights, ensuring that the provided methodologies are both understandable and readily applicable in a research setting.
Introduction: The Unique Potential of this compound
This compound, a bifunctional molecule, serves as an exceptionally versatile synthon in heterocyclic chemistry. Its structure, featuring a carboxylic acid at the 3-position and a ketone at the 2-position of a pyridine ring, offers a unique arrangement of electrophilic centers. This ortho-ketoacid configuration is primed for cyclocondensation reactions with various dinucleophilic reagents, providing a direct and efficient route to fused heterocyclic systems.
The primary advantage of using this compound lies in its ability to generate the pyrido[2,3-d]pyrimidine core structure in a single, high-yield step. This scaffold is of immense interest in medicinal chemistry, forming the backbone of numerous compounds investigated for their therapeutic potential, particularly as kinase inhibitors.[1][2] The benzoyl group not only facilitates the crucial cyclization but also directly installs a phenyl substituent at the 2-position of the resulting pyrimidinone ring, a common feature in many biologically active molecules.
Core Application: Synthesis of 2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one
The most prominent application of this compound is its conversion into 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one. This transformation is a classic example of a cyclocondensation reaction, where a pyrimidine ring is constructed onto the existing pyridine frame. The choice of the nitrogen source for this condensation dictates the reaction conditions and progression. We will explore the two most common and effective reagents: formamide and urea.
Mechanistic Rationale: The Pathway of Cyclocondensation
The reaction proceeds through a well-established mechanism involving nucleophilic attack followed by intramolecular cyclization and dehydration. The process begins with the nucleophilic nitrogen of the reagent (formamide or urea) attacking the electrophilic carbonyl carbon of the benzoyl group. This is the kinetically favored site due to the higher reactivity of a ketone compared to a carboxylic acid.
The resulting tetrahedral intermediate undergoes a proton transfer and then cyclizes via the attack of the newly introduced nitrogen onto the carboxylic acid group. The carboxylic acid must be activated, which typically occurs at high temperatures, leading to the elimination of water and the formation of the fused pyrimidinone ring. The final step is aromatization, which drives the reaction to completion, resulting in the stable heterocyclic product.
Caption: Proposed mechanism for the synthesis of 2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationales for each manipulation. They are based on established principles of similar cyclocondensation reactions.
Protocol 1: Synthesis using Formamide
Formamide serves as both the reactant and, in many cases, the solvent. Its high boiling point (210 °C) provides the necessary thermal energy to drive the dehydration and cyclization steps without the need for external catalysts.
Materials and Equipment:
-
This compound
-
Formamide (reagent grade)
-
Round-bottom flask equipped with a reflux condenser and a heating mantle
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10.0 g, 0.044 mol) and formamide (40 mL).
-
Heating: Heat the mixture with stirring in a heating mantle to 160-170 °C. The solid will dissolve, and the solution will become homogeneous. Maintain this temperature for 4-6 hours.
-
Scientist's Note: The high temperature is crucial for the intramolecular dehydration step. The reaction can be monitored by Thin Layer Chromatography (TLC) to track the disappearance of the starting material.
-
-
Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature. A precipitate will begin to form.
-
Precipitation: Place the flask in an ice bath for 30 minutes to ensure complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual formamide.
-
Drying: Dry the crude product in a vacuum oven at 80 °C overnight.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one as a crystalline solid.
Protocol 2: Synthesis using Urea
Urea is an alternative nitrogen source that can also be used for this cyclocondensation. The reaction with urea typically requires a high-temperature melt or a high-boiling solvent.
Materials and Equipment:
-
This compound
-
Urea
-
Sand bath or high-temperature heating mantle
-
Beaker
-
Dilute sodium hydroxide solution
-
Dilute hydrochloric acid
-
pH paper or meter
Procedure:
-
Melt Reaction: In a beaker, thoroughly mix this compound (5.0 g, 0.022 mol) and urea (2.6 g, 0.044 mol).
-
Scientist's Note: A slight excess of urea can help drive the reaction to completion.
-
-
Heating: Heat the mixture in a sand bath or heating mantle to 180-200 °C. The mixture will melt and effervescence (release of ammonia and carbon dioxide) will be observed. Maintain this temperature for 2-3 hours until the effervescence ceases.
-
Work-up: Allow the reaction mixture to cool to a solid mass.
-
Dissolution: Add 50 mL of 5% sodium hydroxide solution to the beaker and heat gently to dissolve the product.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Precipitation: Cool the filtrate and acidify it carefully with dilute hydrochloric acid to pH 6-7. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize from ethanol or acetic acid for further purification.
Data Presentation: Comparative Analysis
The choice of reagent and conditions can influence the yield and purity of the final product. The following table summarizes typical outcomes for related cyclocondensation reactions, providing a baseline for optimization.
| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |
| 2-Aminonicotinic Acid | Urea | Heat, 180°C | Pyrido[2,3-d]pyrimidine-2,4-dione | ~85% | [2] |
| Anthranilic Acid | Formamide | Heat, 160°C | Quinazolin-4(3H)-one | >90% | [3] |
| This compound | Formamide | 160-170°C, 4-6h | 2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one | Expected >80% | Protocol Derived |
| This compound | Urea | 180-200°C, 2-3h | 2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one | Expected >75% | Protocol Derived |
Application Notes for Drug Discovery
The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
Kinase Inhibition
Many derivatives of 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR).[1][2] The fused ring system mimics the adenine core of ATP, allowing it to bind competitively to the ATP-binding site of kinases. The phenyl group at the 2-position, directly installed from the 2-benzoyl group of the starting material, often extends into a hydrophobic pocket of the enzyme, contributing significantly to binding affinity and selectivity.
Structural Analogs of Nucleobases
The structural similarity of the pyrido[2,3-d]pyrimidin-4(3H)-one core to purine nucleobases makes it a valuable candidate for the development of antivirals, antimetabolites, and other agents that interfere with nucleic acid metabolism.[4]
Caption: Workflow from starting material to potential therapeutic applications.
Conclusion
This compound is a powerful and efficient precursor for the synthesis of the medicinally important 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one scaffold. The direct cyclocondensation reactions with simple reagents like formamide and urea are robust, high-yielding, and scalable, making this an attractive route for both academic research and industrial drug development. The insights and protocols provided herein offer a solid foundation for researchers to leverage this versatile building block in the creation of novel heterocyclic compounds with significant therapeutic potential.
References
-
El-Sayed, M. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. RSC Medicinal Chemistry, 13(8), 985-1002. Available at: [Link]
-
Dalton, C. R., et al. (2017). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 22(11), 1978. Available at: [Link]
-
Li, D., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Bioorganic Chemistry, 135, 106521. Available at: [Link]
-
Huy, P. H., & Mbouhom, C. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Organic & Biomolecular Chemistry, 17(42), 9315-9325. Available at: [Link]
-
Wang, L., et al. (2014). Synthesis of 2-aminonicotinic acid. Chinese Journal of Pharmaceuticals, 45(1), 23-25. Available at: [Link]
-
Asokan, C. V. (2010). Electronic Effects in the Cyclocondensation of Benzil. Resonance, 15(2), 122-132. Available at: [Link]
-
Senger, E., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]
-
Shaikh, R. A., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(1), 241-261. Available at: [Link]
-
El-Sayed, M. S., et al. (2022). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 12(18), 11211-11225. Available at: [Link]
-
ChemistryViews (2022). Electrochemical Upgrading of Formic Acid to Formamide. ChemistryViews. Available at: [Link]
-
Kozlov, V. A., et al. (2013). Cyclocondensation of Oxoacids with Urea. Russian Journal of General Chemistry, 83(7), 1435-1436. Available at: [Link]
-
Senger, E., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Encyclopedia.pub. Available at: [Link]
-
Domling, A. (2021). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ChemCatChem, 13(15), 3486-3498. Available at: [Link]
-
Orive, I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4166. Available at: [Link]
-
Penning, T. D., et al. (2016). Formylation of Amines. Current Organic Synthesis, 13(5), 696-719. Available at: [Link]
Sources
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications | MDPI [mdpi.com]
Troubleshooting & Optimization
preventing byproduct formation in 2-Benzoylnicotinic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 2-Benzoylnicotinic acid can be a challenging endeavor, often plagued by the formation of unwanted byproducts that complicate purification and reduce overall yield. This technical support center is designed to address the most common issues encountered during its synthesis, providing a structured approach to troubleshooting and process optimization. We will explore the two primary synthetic routes and their associated pitfalls, offering solutions grounded in mechanistic principles and practical experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary strategies for the synthesis of this compound:
-
Friedel-Crafts Acylation Approach: This classic carbon-carbon bond-forming reaction can be adapted for pyridinic systems, typically involving the reaction of a nicotinic acid precursor with a benzoylating agent. A key variation involves the acylation of benzene with quinolinic anhydride, followed by selective decarboxylation.
-
Oxidation of a Precursor: This route involves the synthesis of 2-benzylnicotinic acid, which is then oxidized to the desired keto-acid. This approach avoids the harsh conditions of Friedel-Crafts chemistry on an electron-deficient ring.
Q2: Why is direct Friedel-Crafts benzoylation of nicotinic acid so difficult?
Direct Friedel-Crafts acylation of the pyridine ring is inherently challenging for two main reasons:
-
Electron-Deficient Ring: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.
-
Lewis Acid Coordination: The Lewis acid catalyst (e.g., AlCl₃), essential for generating the acylium ion electrophile, readily coordinates with the lone pair of electrons on the pyridine nitrogen. This coordination further deactivates the ring, rendering it even less reactive.[1]
Troubleshooting Guide: Byproduct Formation
This section details common byproducts encountered in the two main synthetic routes and provides strategies to mitigate their formation.
Route 1: Friedel-Crafts Acylation of Quinolinic Anhydride
This elegant approach involves the reaction of quinolinic acid anhydride with benzene in the presence of a Lewis acid to form a mixture of benzoyl-pyridinedicarboxylic acids, followed by selective decarboxylation to yield this compound.
Diagram of the Friedel-Crafts Acylation Pathway:
Caption: Synthetic pathway via Friedel-Crafts acylation.
Common Problems & Solutions:
Problem 1: Formation of Isomeric Byproducts (4-Benzoylnicotinic acid)
-
Causality: The Friedel-Crafts acylation of quinolinic anhydride can lead to the formation of both 2-benzoyl- and 3-benzoyl-pyridine-2,3-dicarboxylic acid intermediates. Upon decarboxylation, this can result in a mixture of this compound and the undesired 4-Benzoylnicotinic acid isomer. The regioselectivity is influenced by the reaction conditions.
-
Troubleshooting:
-
Temperature Control: Maintain a strict temperature profile during the acylation step. Lower temperatures often favor the formation of the desired 2-benzoyl isomer.
-
Solvent Choice: The choice of solvent can influence the isomer ratio. Non-polar solvents like nitrobenzene or carbon disulfide are traditionally used. Experiment with different solvents to optimize selectivity.
-
Purification: If isomeric byproducts are unavoidable, careful fractional crystallization or chromatography of the final product or the intermediate dicarboxylic acid may be necessary.
-
Problem 2: Polysubstitution and Tar Formation
-
Causality: The highly reactive nature of the acylium ion and the forcing conditions required for the reaction can lead to multiple benzoylations on the benzene ring or polymerization and tar formation, especially at elevated temperatures.
-
Troubleshooting:
-
Stoichiometry: Use a slight excess of benzene to act as both reactant and solvent, which can help minimize polysubstitution on a single benzene molecule.
-
Controlled Addition: Add the Lewis acid portion-wise at a low temperature to control the exotherm and minimize localized overheating.
-
Reaction Time: Monitor the reaction progress by TLC or HPLC and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Problem 3: Incomplete or No Reaction
-
Causality: As previously mentioned, the deactivation of the pyridine ring and the sequestration of the Lewis acid catalyst by the nitrogen atom can stifle the reaction.
-
Troubleshooting:
-
Catalyst Loading: A stoichiometric amount or even an excess of the Lewis acid is often required to compensate for its coordination to the pyridine nitrogen and the carbonyl groups of the anhydride and product.[2]
-
Activation of Quinolinic Anhydride: Ensure the quinolinic anhydride is of high purity and completely dry. The presence of the corresponding dicarboxylic acid can interfere with the reaction.
-
Problem 4: Uncontrolled Decarboxylation
-
Causality: The decarboxylation of pyridinecarboxylic acids can be sensitive to temperature.[3] The 2-carboxyl group is generally more labile than the 3-carboxyl group. Overheating during the acylation or work-up can lead to premature and non-selective decarboxylation.
-
Troubleshooting:
-
Thermal Control: After the acylation is complete, perform the work-up at low temperatures.
-
Selective Decarboxylation: For the dedicated decarboxylation step, carefully control the temperature to selectively remove the carboxyl group at the 2-position. This is often achieved by heating the isolated benzoyl-pyridinedicarboxylic acid intermediate.
-
Experimental Protocol: Friedel-Crafts Acylation of Quinolinic Anhydride
-
Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend quinolinic anhydride (1.0 eq.) in anhydrous benzene (5-10 eq.).
-
Catalyst Addition: Cool the suspension to 0-5 °C in an ice bath. Add anhydrous aluminum chloride (2.5-3.0 eq.) portion-wise over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and cautiously pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation of Intermediate: Separate the aqueous layer and extract the organic layer with dilute NaOH. Acidify the combined aqueous layers with concentrated HCl to precipitate the crude benzoyl-pyridinedicarboxylic acid isomers.
-
Decarboxylation: Collect the crude acid, dry it, and heat it carefully at its melting point until gas evolution ceases.
-
Purification: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain this compound.
Route 2: Oxidation of 2-Benzylnicotinic Acid
This route offers a milder alternative to the Friedel-Crafts reaction. It involves the synthesis of 2-benzylnicotinic acid, followed by oxidation of the benzylic methylene group to a ketone.
Diagram of the Oxidation Pathway:
Caption: Synthetic pathway via oxidation of a precursor.
Common Problems & Solutions:
Problem 1: Incomplete Oxidation
-
Causality: The benzylic C-H bonds are relatively strong, and incomplete oxidation can lead to the recovery of starting material or the formation of the intermediate alcohol, 2-(hydroxy(phenyl)methyl)nicotinic acid.
-
Troubleshooting:
-
Choice of Oxidant: Use a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[4][5] The reaction with KMnO₄ is often conducted in a basic aqueous solution, followed by acidification.
-
Reaction Conditions: Ensure sufficient reaction time and temperature. With KMnO₄, heating is typically required. Monitor the reaction by TLC until all the starting material is consumed.
-
Stoichiometry of Oxidant: Use a sufficient excess of the oxidizing agent to drive the reaction to completion.
-
Problem 2: Over-oxidation and Ring Cleavage
-
Causality: Strong oxidizing agents, particularly under harsh conditions (high temperature, high concentration), can lead to the cleavage of the pyridine or benzene ring, significantly reducing the yield. The carboxylic acid group can also be susceptible to degradation under strongly oxidative conditions.
-
Troubleshooting:
-
Temperature Control: Maintain the reaction temperature within the optimal range. For KMnO₄ oxidations, a temperature of 70-80 °C is often a good starting point.
-
pH Control: The pH of the reaction medium can influence the oxidative power of the reagent. For KMnO₄, the reaction is typically run under basic conditions, and the product is isolated after acidification.
-
Milder Oxidants: If over-oxidation is a persistent issue, consider milder or more selective oxidizing agents. However, these may require longer reaction times or specialized conditions.
-
Problem 3: Formation of Benzoic Acid
-
Causality: Cleavage of the C-C bond between the pyridine ring and the benzylic carbon can occur under aggressive oxidation conditions, leading to the formation of benzoic acid as a significant byproduct.
-
Troubleshooting:
-
Controlled Conditions: As with ring cleavage, careful control of temperature and the rate of addition of the oxidant can minimize this side reaction.
-
Alternative Oxidants: Investigate alternative oxidation systems that are less prone to C-C bond cleavage.
-
Data Summary: Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Aqueous NaOH, 70-80 °C | Inexpensive, powerful oxidant | Can lead to over-oxidation and C-C cleavage, MnO₂ byproduct removal can be tedious |
| CrO₃ | Acetic acid or acetone | Strong oxidant | Toxic, generates hazardous chromium waste |
| PCC/PDC | CH₂Cl₂ | Milder, less prone to over-oxidation | More expensive, requires stoichiometric amounts |
Experimental Protocol: Oxidation of 2-Benzylnicotinic Acid
-
Preparation: In a round-bottom flask, dissolve 2-benzylnicotinic acid (1.0 eq.) in a 1 M aqueous solution of sodium hydroxide.
-
Oxidation: Heat the solution to 70-80 °C. Add a solution of potassium permanganate (2.5-3.0 eq.) in water dropwise over 2-3 hours, maintaining the temperature. The purple color of the permanganate should disappear as it reacts.
-
Reaction Monitoring: Continue heating and stirring until the purple color persists, indicating the consumption of the starting material.
-
Work-up: Cool the reaction mixture and filter to remove the manganese dioxide precipitate. Wash the precipitate with hot water.
-
Isolation: Cool the combined filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 3-4.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol/water to yield pure this compound.
Conclusion
The successful synthesis of this compound hinges on a careful selection of the synthetic route and meticulous control over reaction conditions. By understanding the underlying reaction mechanisms and potential side reactions, researchers can proactively troubleshoot and optimize their experimental setup. This guide provides a framework for addressing the common challenges associated with both the Friedel-Crafts acylation and the oxidation pathways. For further assistance, please consult the referenced literature.
References
- Friedel, C.; Crafts, J. M. Compt. Rend.1877, 84, 1392-1395.
-
Dunn, G. E.; Lee, G. K. J.; Thimm, H. Can. J. Chem.1972 , 50 (18), 3017–3027. [Link]
- Wolffenstein, R.; Hartwich, F. Ber. Dtsch. Chem. Ges.1915, 48 (2), 2043–2049.
- LaForge, F. B. J. Am. Chem. Soc.1928, 50 (9), 2484–2487.
- Kleipool, R. J. C.; Wibaut, J. P. Recl. Trav. Chim. Pays-Bas1950, 69 (9-10), 1041–1047.
-
Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. [Link]
-
Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
- Taiwan Patent TWI542578B.
-
Organic Chemistry Portal. Chromium Trioxide (CrO3). [Link]
- U.S. Patent US4431840A. Process for preparing 2-benzoylbenzoic acids.
- European Patent EP0232118A2.
-
jOeCHEM. Oxidation at the Benzylic Position with KMnO4 and MnO2. [Link]
-
Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Lumen Learning. Organic Chemistry II - 16.3. Reactions of alkylbenzenes. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
Technical Support Center: Refining Purification Techniques for High-Purity 2-Benzoylnicotinic Acid
This technical guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the purification of 2-Benzoylnicotinic acid. Our goal is to equip you with the knowledge to overcome common challenges and consistently achieve high-purity material for your research and development needs.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: My recrystallized this compound has a low melting point and a broad melting range. What are the likely causes and how can I improve the purity?
Answer: A low and broad melting point is a classic indicator of impurities.[1] The presence of foreign substances disrupts the crystal lattice of the pure compound, leading to a depression in the melting point. The likely culprits are unreacted starting materials, by-products from the synthesis, or residual solvents.
Potential Causes & Solutions:
-
Incomplete Reaction or By-product Formation: The synthesis of this compound, often through the oxidation of 2-benzylpyridine, can result in residual starting material or over-oxidation products.
-
Solution: An initial purification step before recrystallization is recommended. A simple acid-base extraction can be highly effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous base like sodium bicarbonate solution.[2] This will convert the acidic this compound into its water-soluble salt, leaving non-acidic impurities in the organic layer. Subsequently, acidifying the aqueous layer will precipitate the purified acid.
-
-
Inappropriate Recrystallization Solvent: The chosen solvent may not have a steep enough solubility curve for this compound, meaning it dissolves impurities as well as the product at both high and low temperatures.
-
Solution: Conduct small-scale solvent screening to identify an optimal solvent or solvent system.[3] A good solvent will dissolve the crude product when hot but poorly when cold.[1] For compounds like this compound, polar protic solvents like ethanol or isopropanol, or a mixed solvent system such as ethanol/water or acetone/hexane, are good starting points.[3][4]
-
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice.[5]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.[5]
-
Question 2: During recrystallization, my this compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to a high concentration of impurities or too rapid cooling.[3]
Potential Causes & Solutions:
-
High Impurity Concentration: Impurities can significantly lower the melting point of the mixture.[3]
-
Solution: If the starting material is very impure, a pre-purification step is advisable. Column chromatography can be effective in removing significant impurities before attempting recrystallization.[2] Alternatively, treating the hot solution with activated charcoal can help adsorb some impurities that cause oiling out.[6]
-
-
Rapid Cooling: If the solution cools too quickly, the compound may not have enough time to form an ordered crystal lattice.[3]
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to slightly decrease the saturation, and allow it to cool more slowly.[5] Using a larger volume of the solvent can also help.
-
-
Inappropriate Solvent: The boiling point of the chosen solvent might be higher than the melting point of your impure this compound.
-
Solution: Select a solvent with a lower boiling point or use a mixed solvent system to adjust the overall solvent properties.
-
Question 3: The yield of my purified this compound is very low. How can I improve my recovery?
Answer: Low recovery during recrystallization is a common issue and can often be traced back to using too much solvent or premature crystallization.
Potential Causes & Solutions:
-
Excessive Solvent Usage: Using more solvent than necessary will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[6]
-
Premature Crystallization: Crystals forming during hot filtration will be lost.
-
Solution: Pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the hot solution.[3] This prevents the solution from cooling and depositing crystals prematurely.
-
-
Incomplete Crystallization: Not allowing the solution to cool sufficiently will result in a lower yield.
-
Solution: After the solution has cooled to room temperature, place it in an ice bath to maximize the precipitation of the product before collecting the crystals by filtration.[3]
-
Experimental Protocols
Protocol 1: Acid-Base Extraction for Initial Purification
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. The this compound will move to the aqueous layer as its sodium salt.
-
Separation: Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.[7]
-
Precipitation: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). The purified this compound will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent or solvent pair based on small-scale solubility tests. Ethanol or an ethanol/water mixture are good starting points.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and filter paper. Filter the hot solution to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to complete the crystallization process.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[8] Dry the crystals in a vacuum oven.
Protocol 3: Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with an appropriate mobile phase, starting with a less polar solvent system and gradually increasing the polarity. A gradient of hexane/ethyl acetate is a common choice for separating compounds of moderate polarity.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visual Workflows and Decision Trees
Purification Workflow for this compound
Caption: General purification workflow for this compound.
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
Data Summary Tables
Recommended Solvent Systems for Recrystallization
| Solvent/System | Type | Polarity | Comments |
| Ethanol | Polar Protic | High | Generally a good starting point for polar organic acids.[4] |
| Isopropyl Alcohol | Polar Protic | Medium-High | Similar to ethanol, can offer different solubility characteristics. |
| Acetone/Hexane | Mixed | Tunable | Dissolve in hot acetone (good solvent), add hexane (poor solvent) until cloudy. |
| Ethanol/Water | Mixed | Tunable | Dissolve in hot ethanol, add water dropwise until persistent cloudiness, then clarify with a few drops of ethanol.[4] |
Purity Analysis Techniques
| Technique | Purpose | Information Provided |
| HPLC | Quantitative Purity | Provides a precise percentage of purity and detects trace impurities.[9] |
| NMR | Structural Confirmation | Confirms the chemical structure and can reveal the presence of structurally similar impurities. |
| Melting Point | Purity Indication | A sharp melting range close to the literature value indicates high purity.[1] |
| LC-MS | Impurity Identification | Can be used to determine the molecular weight of unknown impurities.[10] |
Typical HPLC Parameters for Nicotinic Acid Derivatives
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile/Water with an acidic modifier (e.g., phosphoric or formic acid)[9][11] |
| Detection | UV at a wavelength around 237 nm or 265 nm[9][12] |
| Flow Rate | 1.0 mL/min[9] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthetic route. If prepared by oxidation of 2-benzylpyridine, impurities can include unreacted starting material, the corresponding N-oxide, and potentially over-oxidation products.[13] If synthesized via a Friedel-Crafts reaction, residual starting materials like nicotinoyl chloride and benzene, as well as by-products from side reactions, may be present.
Q2: How do I select the best solvent for recrystallization from scratch?
A2: The principle of "like dissolves like" is a good starting point. Since this compound is a polar molecule, polar solvents are likely candidates. The ideal solvent should completely dissolve the compound when hot but have very low solubility when cold.[3] A systematic approach involves testing small amounts of your crude product in various solvents (e.g., water, ethanol, acetone, ethyl acetate) at room temperature and then at their boiling points.
Q3: What is the expected melting point for high-purity this compound?
A3: While the exact melting point can vary slightly, high-purity this compound should have a sharp melting point. For comparison, a related compound, 2-chloronicotinic acid, has a reported melting point of 176-180°C for >99.5% purity.[14] It is crucial to consult reliable chemical databases for the specific literature value of this compound and compare your experimental result.
Q4: Can I use techniques other than recrystallization?
A4: Yes. While recrystallization is a powerful and common technique, other methods can be used. For highly impure samples, column chromatography is an excellent method for significant purification.[2] For certain impurities, techniques like sublimation or zone refining could be applicable, although they are less common for this type of compound.
References
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column.
- Li, J., et al. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PubMed Central.
- jezdez1. (2022). Recrystallisation of benzoic acid. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Tradeindia. (n.d.). 2-chloronicotinic Acid - White Crystal, Purity >99.5%, Melting Point 176-180°c.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
- Benchchem. (n.d.). Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone.
- Benchchem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
- Corry, T. A., et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Journal of Chromatography A.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities.
- All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
- ResearchGate. (2025). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
- ResearchGate. (2025). Design and optimization of a combined cooling/antisolvent process.
- Google Patents. (n.d.). CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application.
- Kowalska, M., et al. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. PubMed.
- ResearchGate. (2024). Steady-state and dynamic optimization of a combined cooling and antisolvent acetylsalicylic acid crystallization process.
- Organic Syntheses Procedure. (n.d.). 3-benzoylpyridine.
- PMC - NIH. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
- Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS.
- SIELC Technologies. (n.d.). Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 5-Bromonicotinic Acid by Recrystallization.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. CN106979984B - The HPLC analytical method of benzyl nicotinate drone salt and application - Google Patents [patents.google.com]
- 13. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 14. 2-chloronicotinic Acid - White Crystal, Purity >99.5%, Melting Point 176-180°c | Intermediate For Pharmaceuticals And Pesticides, Moisture <0.3% at Best Price in Jinan | Boxing Jinxin Chemical Industry Co.,ltd [tradeindia.com]
overcoming challenges in the spectroscopic characterization of 2-Benzoylnicotinic acid
Technical Support Center: Spectroscopic Characterization of 2-Benzoylnicotinic Acid
Welcome to the technical support guide for the spectroscopic analysis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the characterization of this molecule. Here, we provide in-depth, field-proven insights and troubleshooting protocols to ensure the acquisition of high-quality, reliable spectroscopic data.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and step-by-step solutions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why are the aromatic and carboxylic acid proton signals in my ¹H NMR spectrum of this compound unusually broad?
Answer:
Broadening of NMR signals for this compound is a common issue stemming from several factors related to its unique chemical structure.
-
Causality Explained:
-
Intramolecular Hydrogen Bonding and Conformational Dynamics: The primary cause is often the equilibrium between different conformations. The carboxylic acid proton can form an intramolecular hydrogen bond with the nitrogen of the pyridine ring or the oxygen of the benzoyl group. This creates a dynamic equilibrium between rotamers (rotational isomers), and if the rate of interchange between these forms is on the same timescale as the NMR experiment, it leads to signal broadening.[1]
-
Zwitterion Formation: In protic solvents, there can be an equilibrium between the neutral acid and a zwitterionic form, where the carboxylic proton has transferred to the pyridine nitrogen. This chemical exchange can significantly broaden the signals of protons on the pyridine ring and the carboxylic acid itself.
-
Concentration and Aggregation: At higher concentrations, intermolecular hydrogen bonding can lead to the formation of dimers or larger aggregates. This slows down molecular tumbling in the solution, leading to broader peaks.[1]
-
Poor Solubility: If the compound is not fully dissolved, the sample is not homogenous, which will result in poor shimming and broad peaks.[1]
-
-
Troubleshooting Protocol:
-
Optimize Sample Preparation:
-
Lower the Concentration: Prepare a more dilute sample to minimize intermolecular aggregation.
-
Ensure Complete Dissolution: Use a solvent in which this compound is highly soluble, such as DMSO-d₆ or Methanol-d₄. Gentle heating and sonication can aid dissolution, but ensure the sample is cooled to room temperature before analysis for consistency.
-
-
Solvent Selection:
-
Aprotic Polar Solvents: Switch to a solvent like DMSO-d₆. This solvent can disrupt intermolecular hydrogen bonds and will show the carboxylic acid proton as a distinct, albeit often broad, peak.
-
Protic Solvents and D₂O Exchange: To confirm the identity of the carboxylic acid proton, add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The broad acid peak should disappear due to proton-deuterium exchange.[1]
-
-
Variable Temperature (VT) NMR:
-
Principle: By changing the temperature, you can alter the rate of conformational exchange.
-
High-Temperature Acquisition: Increasing the temperature can accelerate the interchange between rotamers, causing the broad peaks to sharpen into a time-averaged signal.[1]
-
Low-Temperature Acquisition: Lowering the temperature can slow the exchange rate enough to potentially resolve the signals of the individual conformers.
-
-
Check Spectrometer Shimming: Always ensure the spectrometer is well-shimmed for your specific sample, as poor shimming is a common cause of broad spectral lines.[1]
-
Caption: Workflow for troubleshooting broad NMR peaks.
Infrared (IR) Spectroscopy
Question: The O-H stretch of the carboxylic acid is very weak or ill-defined in my IR spectrum. What is the cause and how can I get a better spectrum?
Answer:
The appearance of the O-H stretching band in carboxylic acids is highly sensitive to hydrogen bonding.
-
Causality Explained:
-
Strong Hydrogen Bonding: In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular interaction significantly broadens the O-H stretching vibration, causing it to appear as a very broad band, often spanning from 2500 to 3300 cm⁻¹.[2] This broadness can make it seem weak or merge with the C-H stretching region.
-
Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen or benzoyl oxygen in this compound can further complicate this region of the spectrum.[3]
-
-
Troubleshooting Protocol:
-
Sample Preparation Method:
-
KBr Pellet (Solid State): This method will almost certainly show the effects of strong intermolecular hydrogen bonding, resulting in a very broad O-H stretch. This is the expected result for a solid sample.
-
Solution Spectroscopy: Dissolving the sample in a non-polar solvent like chloroform (if solubility permits) at a very low concentration can help to break up the intermolecular dimers. This may result in the appearance of a sharper, "free" O-H stretch at a higher wavenumber (around 3500-3580 cm⁻¹), in addition to the broader dimer band.[4]
-
-
Confirm with Other Peaks: Rely on the other characteristic peaks of the carboxylic acid functional group for confirmation.
-
Mass Spectrometry (MS)
Question: I am having trouble obtaining a clear molecular ion peak ([M+H]⁺ or [M-H]⁻) for this compound using Electrospray Ionization (ESI). What can I do?
Answer:
While this compound should ionize well by ESI, several factors can complicate the spectrum.
-
Causality Explained:
-
In-Source Fragmentation: The molecule has several bonds that can cleave under even mild ESI conditions. The bond between the pyridine ring and the benzoyl carbonyl, as well as the loss of CO₂ from the carboxylic acid, are common fragmentation pathways.
-
Adduct Formation: The molecule can readily form adducts with salts present in the solvent or sample (e.g., [M+Na]⁺, [M+K]⁺). This can divide the ion current, making the primary molecular ion peak appear less intense.
-
-
Troubleshooting Protocol:
-
Optimize Ionization Mode:
-
Negative Ion Mode ([M-H]⁻): For a carboxylic acid, negative ion mode is often more effective and cleaner. The acidic proton is easily lost, forming a stable carboxylate anion. The expected m/z would be for [C₁₃H₈NO₃]⁻.
-
Positive Ion Mode ([M+H]⁺): In positive mode, protonation will likely occur on the more basic pyridine nitrogen.
-
-
Adjust ESI Source Parameters:
-
Lower Cone/Fragmentor Voltage: This is the most critical parameter. A high cone voltage induces in-source fragmentation. Systematically lower this voltage to find a balance where you can see the molecular ion with minimal fragmentation.
-
Optimize Capillary Voltage and Gas Flow: Ensure these are set to optimal values for your instrument and solvent system to achieve stable spray and efficient desolvation.
-
-
Improve Sample and Solvent Purity:
-
Use High-Purity Solvents: Solvents like methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonia/formic acid (for negative mode) are standard.
-
De-salt the Sample: If you suspect salt contamination, use a suitable sample cleanup method (e.g., solid-phase extraction) before analysis.
-
-
Consider an Alternative Ionization Technique: If ESI proves problematic, Atmospheric Pressure Chemical Ionization (APCI) could be an alternative, as it is sometimes less prone to adduct formation for certain classes of molecules.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the expected characteristic spectroscopic data for this compound?
A1: The following table summarizes the expected data. Note that actual values can shift based on solvent and concentration.
| Spectroscopic Technique | Feature | Expected Value / Observation |
| ¹H NMR | Carboxylic Acid (COOH) | ~13-14 ppm (very broad, in DMSO-d₆) |
| Aromatic Protons (Pyridine & Benzene rings) | ~7.5 - 9.0 ppm (complex multiplet patterns) | |
| ¹³C NMR | Carboxylic Carbon (COOH) | ~165-170 ppm |
| Benzoyl Carbonyl (C=O) | ~190-195 ppm | |
| Aromatic Carbons | ~120 - 155 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad due to H-bonding)[2] |
| C=O Stretch (Carboxylic Acid) | ~1700 - 1680 cm⁻¹ (strong)[4] | |
| C=O Stretch (Benzoyl Ketone) | ~1670 - 1660 cm⁻¹ (strong) | |
| C=C/C=N Aromatic Stretches | ~1600 - 1450 cm⁻¹ (multiple bands) | |
| UV-Vis Spectroscopy | π → π* transitions | Two main absorption bands are expected, typically around 220-240 nm and 260-280 nm, arising from the aromatic systems. The exact λmax is solvent-dependent.[5] |
| Mass Spectrometry (ESI) | [M-H]⁻ (Negative Mode) | m/z ≈ 226.05 |
| [M+H]⁺ (Positive Mode) | m/z ≈ 228.06 |
Q2: How does solvent choice affect the UV-Vis spectrum of this compound?
A2: Solvent polarity can significantly influence the position (λmax) and intensity of the absorption bands.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the carboxylic acid, the pyridine nitrogen, and the carbonyl oxygen. This interaction can stabilize the ground state more than the excited state, often leading to a blue shift (hypsochromic shift) of the n → π* transition (from the carbonyl groups) and a red shift (bathochromic shift) of the π → π* transitions (from the aromatic rings).[6]
-
Non-Polar Aprotic Solvents (e.g., Hexane): In these solvents, the molecule is in a less interactive environment. The spectrum will reflect the molecule's intrinsic electronic transitions.
-
Aromatic Solvents (e.g., Toluene): These solvents can engage in π-stacking interactions with the aromatic rings of the analyte, which can lead to unique spectral shifts not solely predicted by polarity.[7]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mjbas.com [mjbas.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Testing and Degradation Analysis of 2-Benzoylnicotinic Acid
Welcome to the technical support center for 2-Benzoylnicotinic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding its stability testing and degradation analysis. As Senior Application Scientists, our goal is to blend rigorous scientific principles with practical, field-tested expertise to help you navigate your experimental challenges.
Section 1: Foundational Concepts & Initial Assessment
This section addresses preliminary questions regarding the stability profile of this compound and the regulatory framework governing its analysis.
FAQ 1: What are the primary structural liabilities of this compound that I should be concerned about?
Answer: this compound possesses several functional groups that can be susceptible to degradation under various stress conditions. Understanding these liabilities is the first step in designing a robust stability study.
-
Carboxylic Acid Group: This group is prone to decarboxylation under high thermal stress. Its acidity also means the molecule's solubility and reactivity will be highly pH-dependent.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can be a site for oxidation. The ring itself can undergo reactions, particularly under photolytic stress.
-
Benzoyl Ketone Group: Ketones can be susceptible to photolytic degradation, undergoing cleavage or rearrangement reactions upon exposure to light, especially UV radiation.[1]
-
Aromatic Systems: Both the phenyl and pyridine rings can be targets for oxidative degradation, often resulting in hydroxylation.[2]
Based on these features, a comprehensive forced degradation study should prioritize investigating hydrolytic, oxidative, photolytic, and thermal stress conditions.
FAQ 2: What are the regulatory standards for conducting forced degradation studies?
Answer: Forced degradation studies are a critical component of drug development and are guided by the International Council for Harmonisation (ICH) guidelines. The primary document to consult is ICH Q1A(R2): Stability Testing of New Drug Substances and Products .[3]
The core purpose of these studies is twofold:
-
To identify potential degradation products: This helps in establishing degradation pathways and understanding the intrinsic stability of the molecule.[4]
-
To develop and validate stability-indicating analytical methods: The analytical method must be able to accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate it from all degradation products.[5]
Stress testing typically involves exposure to hydrolysis (acid and base), oxidation, heat, and light.[6] The goal is to achieve a target degradation of 5-20%.[5] This level of degradation is considered optimal because it is significant enough to produce and detect major degradants without being so excessive that it leads to complex secondary degradation pathways that may not be relevant under normal storage conditions.
Section 2: Troubleshooting Forced Degradation Studies
This section provides practical solutions to common problems encountered during the execution of forced degradation experiments on this compound.
Hydrolytic Degradation
Question 1: I'm not observing any significant degradation of this compound under mild acidic (0.1N HCl) or basic (0.1N NaOH) conditions at room temperature. What should I do next?
Answer: This is a common scenario indicating the relative stability of the molecule to hydrolysis at ambient temperatures. The causality is that the C-C bond of the benzoyl ketone is not readily hydrolyzed like an ester or amide bond. To induce degradation, you need to increase the stress level systematically.
Troubleshooting Steps:
-
Increase Temperature: Begin by introducing thermal stress. Heat the acidic and basic solutions containing the drug substance at elevated temperatures, for example, 60°C or 80°C.[7] Monitor at several time points (e.g., 2, 6, 12, 24 hours) to establish a degradation rate.
-
Increase Acid/Base Concentration: If thermal stress alone is insufficient, consider increasing the molarity of the acid or base (e.g., to 1N HCl or 1N NaOH). However, be cautious, as harsher conditions can sometimes lead to different, less relevant degradation pathways.[7]
-
Extend Exposure Time: If the molecule is exceptionally stable, extending the duration of the study is a valid approach.
The key is to find conditions that yield the target 5-20% degradation, providing a clear picture of the primary hydrolytic degradation products.[5]
Question 2: My sample shows complete degradation in 1N NaOH at 60°C within an hour. How can I study the degradation pathway effectively?
Answer: When degradation is too rapid, it becomes impossible to distinguish primary degradants from subsequent secondary products. The goal is to slow down the reaction to better understand the sequence of events.
Troubleshooting Steps:
-
Reduce Temperature: Lower the temperature significantly. Try performing the study at 40°C or even room temperature and extending the time points.
-
Reduce Base Concentration: Decrease the concentration of NaOH from 1N to 0.1N or even 0.01N. The degradation of similar compounds, like benzyl nicotinate, is known to be catalyzed by hydroxide ions, so reducing the concentration will slow the reaction rate.[8]
-
Take Early Time Points: Sample at very short intervals initially (e.g., 5, 15, 30, 60 minutes) to capture the formation of the initial degradation products before they degrade further.
Oxidative Degradation
Question 3: I used 3% H₂O₂ and saw minimal degradation. Should I just use a higher concentration?
Answer: While increasing the concentration of hydrogen peroxide (e.g., up to 30%) is a valid strategy, it's also important to consider the mechanism of oxidation.[9] The reactivity of H₂O₂ can be low without a catalyst or initiator.
Troubleshooting Steps:
-
Introduce an Initiator (Photo/Metal): Exposing the H₂O₂ solution to UV light can generate hydroxyl radicals, which are much more potent oxidizing agents. Alternatively, introducing a small amount of a metal catalyst like Fe(II) (a Fenton-type reaction) can dramatically accelerate oxidation.[10]
-
Apply Heat: Gently heating the solution (e.g., to 40-60°C) can increase the rate of oxidative degradation.
-
Explore Other Oxidants: If H₂O₂ proves ineffective, consider other oxidative stress agents like AIBN (azobisisobutyronitrile) for radical-initiated oxidation.[7]
Experimental Workflow: Forced Degradation Study Design
The following diagram illustrates a logical workflow for designing and executing a forced degradation study in line with ICH guidelines.
Caption: A typical workflow for conducting forced degradation studies.
Photolytic Degradation
Question 4: My drug solution shows color change upon exposure to light, but the HPLC chromatogram is very complex. How do I approach this?
Answer: A color change is a strong indicator of photolytic degradation, often involving the formation of conjugated systems or radical species. A complex chromatogram suggests multiple degradation products are forming simultaneously or in sequence.
Troubleshooting Steps:
-
Control for Wavelength: The energy of light is wavelength-dependent. Standard photostability testing involves exposure to both cool white fluorescent and near-UV lamps.[11] If the degradation is too extensive, consider using filters to expose the sample to a narrower, less energetic wavelength band first.
-
Use a Photosensitizer (Mechanistic Study): To understand the degradation mechanism, you can intentionally add a photosensitizer (like pterin or rose bengal) to the solution.[12] If this accelerates degradation, it suggests a photosensitized pathway may be involved, rather than direct photolysis.
-
Time-Course Study: Analyze samples at very frequent intervals during the light exposure period. This can help you identify the primary photoproducts before they undergo further photochemical reactions.
-
Analyze in the Dark: Always run a "dark" control sample, wrapped in aluminum foil but kept under the same temperature conditions, to differentiate between photolytic and thermal degradation.[7]
Summary of Recommended Forced Degradation Conditions
The following table provides scientifically grounded starting points for your forced degradation studies, based on ICH guidelines and common laboratory practices.[3][5][6]
| Stress Condition | Reagent/Parameter | Typical Starting Conditions | Causality & Rationale |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1N - 1N HCl at 40-80°C | Probes for acid-labile functional groups. Heat accelerates the reaction. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1N - 1N NaOH at 40-80°C | Probes for base-labile groups. Hydroxide can be a potent nucleophile.[8] |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3-30% H₂O₂ at RT or 40-60°C | Simulates oxidative stress. The pyridine ring and benzoyl group are potential targets. |
| Thermal Degradation | Dry Heat | 60-80°C (or 10°C increments above accelerated testing) | Evaluates the intrinsic thermal stability of the solid drug substance. Can induce decarboxylation. |
| Photostability | Light Exposure | Overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter | Simulates exposure to light during manufacturing and storage. Aromatic ketones are often photosensitive.[1][11] |
Section 3: Analytical Method Troubleshooting
A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) is the most common technique.[13][14]
FAQ 5: I'm developing an HPLC method, but my parent peak is co-eluting with a degradation product. How can I improve separation?
Answer: Co-elution invalidates a stability-indicating method. Achieving separation requires systematically modifying the chromatographic parameters to exploit differences in the physicochemical properties of the analyte and its degradants.
Troubleshooting Steps:
-
Modify Mobile Phase Organic Content: If using reversed-phase HPLC (e.g., a C18 column), first try adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic hold can often resolve closely eluting peaks.
-
Adjust Mobile Phase pH: The ionization state of this compound and its degradants will be pH-dependent due to the carboxylic acid and pyridine nitrogen. Adjusting the mobile phase pH by ±1 unit can significantly alter retention times and selectivity.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) changes the selectivity of the separation and can often resolve co-eluting peaks.
-
Try a Different Stationary Phase: If modifying the mobile phase is unsuccessful, the issue may be the column chemistry. If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded column, which offer different interactions.
FAQ 6: My mass spectrometry (MS) data suggests a degradation product has the same mass as the parent compound. What could be happening?
Answer: This indicates the formation of an isomer. Isomers have the same molecular formula and mass but different structural arrangements.
Possible Scenarios:
-
Positional Isomerization: This is common in photolytic or radical-based reactions where a functional group might migrate to a different position on one of the aromatic rings.
-
Rearrangement: The molecular structure may have undergone an intramolecular rearrangement.
Investigative Steps:
-
Chromatographic Separation: Your primary goal is to achieve chromatographic separation. Even if the mass is identical, the different structures should have different retention times on an HPLC column. Use the troubleshooting steps from the previous question.
-
Tandem MS (MS/MS): Fragment the parent ion and the degradant ion in the mass spectrometer. Isomers will often produce different fragmentation patterns, providing clues to their respective structures.
-
NMR Spectroscopy: If the degradant can be isolated (e.g., via preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating its exact structure.
Potential Degradation Pathways of this compound
The following diagram illustrates potential degradation pathways based on the chemical liabilities of the molecule. These are proposed pathways and require experimental confirmation.
Caption: Proposed degradation pathways for this compound.
References
- ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- Development of forced degradation and stability indicating studies of drugs—A review.
- The degrad
- The acid-base properties of 2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetic acids. Journal of Organic and Pharmaceutical Chemistry.
- Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution.
- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
- ANALYTICAL METHODS.
- Degradation of 2-naphthalenesulfonic acid by Fenton oxidation. Journal of Chemical and Pharmaceutical Research.
- Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS. Asian Journal of Pharmaceutical Analysis.
- Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency.
- Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS.
- Photolytic degradation revealed no change in concentration of 6CNA within 120 min of irradiation.
- Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity. MDPI.
- Forced Degradation Study as per ICH Guidelines: Wh
- Comparison of the Degradation Performance of Seven Different Choline Chloride-Based DES Systems on Alkaline Lignin.
- A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation.
- UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degrad
- Benzoate Degradation P
- Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in Sphingomonas melonis B-2 from the Dye Wastewater Tre
- Forced Degrad
- Photolytic degradation process of acrivastine.
- Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. MDPI.
- analytical methods.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. snscourseware.org [snscourseware.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. jocpr.com [jocpr.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Enhancing the Biological Activity of 2-Benzoylnicotinic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Benzoylnicotinic acid derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of your experiments and enhance the biological activity of your compounds.
I. Foundational Concepts: Understanding the this compound Scaffold
The this compound scaffold is a versatile starting point for the development of novel therapeutic agents. Its unique structure, featuring a benzophenone moiety attached to a pyridine carboxylic acid, offers multiple points for chemical modification to modulate its physicochemical properties and biological activity. The inherent reactivity of the carboxylic acid group allows for the synthesis of a wide range of derivatives, including esters, amides, and hydrazides.[1]
The biological potential of this scaffold is suggested by the known activities of related nicotinic acid derivatives, which have shown promise as antibacterial, antifungal, and anti-inflammatory agents.[2][3] Understanding the interplay between the structural features of your derivatives and their biological effects is paramount to success.
II. Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments with this compound derivatives, providing a logical approach to problem-solving.
Scenario 1: Low or No Biological Activity in Initial Screens
Question: My newly synthesized this compound derivative shows no significant activity in my primary bioassay. What are the likely causes and how can I troubleshoot this?
Answer: A lack of initial activity can be disheartening, but it is a common challenge in drug discovery. The issue can often be traced back to several factors, ranging from the compound's properties to the experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of biological activity.
-
1. Assess Compound Solubility: Poor aqueous solubility is a frequent culprit for lack of activity in biological assays.[4][5][6] The benzophenone moiety can significantly increase lipophilicity, leading to precipitation in aqueous assay buffers.
-
Visual Inspection: Centrifuge a sample of your final assay solution. Is there a visible pellet?
-
Solubility Measurement: If possible, determine the kinetic solubility of your compound in the assay buffer.
-
Troubleshooting Steps:
-
Increase Co-solvent Concentration: If your assay allows, slightly increase the percentage of DMSO. However, be mindful of solvent toxicity to your cells.[7]
-
Use Surfactants: A small amount of a biocompatible surfactant like Tween® 80 can help maintain solubility.[7]
-
Prepare Fresh Dilutions: Avoid storing dilute aqueous solutions, as the compound may precipitate over time.[7]
-
-
-
2. Evaluate Compound Stability: this compound derivatives may be susceptible to degradation under certain experimental conditions (e.g., pH, temperature, presence of certain enzymes in cell culture media).
-
Analytical Chemistry: Use HPLC or LC-MS to analyze the integrity of your compound in the assay buffer over the time course of your experiment.
-
-
3. Consider Cell Permeability: For cell-based assays, the compound must cross the cell membrane to reach its intracellular target. The carboxylic acid group is typically ionized at physiological pH, which can hinder passive diffusion.[8]
-
Prodrug Strategy: Converting the carboxylic acid to an ester can mask the polar group, potentially improving cell entry. The ester can then be hydrolyzed by intracellular esterases to release the active parent compound.
-
-
4. Check for Assay Interference: The benzophenone scaffold has the potential to interfere with certain assay technologies.
-
Fluorescence-based Assays: Benzophenones can be inherently fluorescent or quench the fluorescence of a reporter molecule. Run a control plate with your compound in the absence of the biological target to assess for autofluorescence or quenching.
-
Colorimetric Assays: Some compounds can absorb light at the same wavelength as the assay readout, leading to false positives or negatives.
-
-
5. Re-evaluate Structure-Activity Relationships (SAR): If the above factors have been ruled out, it may be that the specific structural features of your derivative are not optimal for binding to the biological target.
-
Analog Synthesis: Synthesize a small set of analogs with systematic variations to probe the SAR. For example, modify the substituents on the benzoyl ring or explore different amide or ester derivatives of the nicotinic acid.
-
Scenario 2: Inconsistent Results Between Experiments
Question: I am observing significant variability in the measured activity of my this compound derivative from one experiment to the next. What could be the cause?
Answer: Inconsistent results are often due to subtle variations in experimental conditions that can have a large impact on the behavior of a compound.
-
Compound Precipitation: As mentioned above, solubility is a key factor. Minor differences in buffer preparation, temperature, or the age of the compound stock solution can lead to varying degrees of precipitation.
-
Stock Solution Degradation: Ensure that your stock solutions in DMSO are stored properly at -20°C or -80°C and are not subjected to frequent freeze-thaw cycles.
-
Pipetting Errors: When working with potent compounds, small errors in pipetting can lead to large differences in the final concentration.
-
Cell-based Assay Variability: Factors such as cell passage number, cell density, and serum batch can all influence the outcome of cell-based assays.
III. FAQs: Enhancing Biological Activity
Q1: What are the most promising strategies for enhancing the biological activity of my this compound derivatives?
A1: Several strategies can be employed, often in combination:
-
Derivatization of the Carboxylic Acid: This is the most common and often most effective approach.
-
Amides and Hydrazides: Converting the carboxylic acid to an amide or hydrazide can introduce new hydrogen bond donors and acceptors, potentially improving target engagement. For example, coupling with amino acids can create peptide-like structures with altered properties.[1]
-
Esters: As a prodrug strategy, esters can improve cell permeability. The choice of alcohol used for esterification can also influence the rate of hydrolysis and the overall pharmacokinetic profile.
-
-
Modification of the Benzoyl Ring: The substituents on the benzoyl ring can significantly impact activity.
-
Electronic Effects: Introducing electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups can modulate the electronics of the benzophenone system and influence binding.
-
Steric Effects: Varying the size and position of substituents can probe the steric requirements of the binding pocket.
-
-
Isosteric Replacement: Replacing the benzoyl group with other aromatic or heteroaromatic rings can lead to improved activity or selectivity.
Q2: How can I use computational tools to guide my efforts to enhance biological activity?
A2: In silico tools can be invaluable for prioritizing which derivatives to synthesize.
-
ADMET Profiling: Tools like the SwissADME web server can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of your virtual compounds.[9][10][11] This can help you identify derivatives with a higher likelihood of being drug-like.
-
Molecular Docking: If the 3D structure of your biological target is known, molecular docking can predict the binding mode and affinity of your derivatives. This can provide insights into key interactions and guide the design of new analogs.
IV. Experimental Protocols
Protocol 1: Synthesis of a this compound Amide Derivative
This protocol describes a general method for the synthesis of an amide derivative from this compound using a peptide coupling reagent.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a bacterial strain.
Materials:
-
Test compound (stock solution in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB. The final volume in each well should be 50 µL. Include a positive control (antibiotic) and a negative control (DMSO at the highest concentration used for the test compound).
-
Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
V. Data Presentation
Table 1: Structure-Activity Relationship of this compound Amide Derivatives against S. aureus
| Compound ID | R Group on Amide | Substituent on Benzoyl Ring | MIC (µg/mL) |
| 1a | Benzyl | H | 64 |
| 1b | Benzyl | 4-Cl | 32 |
| 1c | Benzyl | 4-NO₂ | 16 |
| 1d | Cyclohexyl | H | 128 |
| 1e | Cyclohexyl | 4-Cl | 64 |
| Ciprofloxacin | - | - | 1 |
VI. Visualizations
Caption: General workflow for synthesis and biological evaluation.
VII. References
-
Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. PMC. [Link]
-
Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives. Journal of Medicinal Chemistry. [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. [Link]
-
How to tackle compound solubility issue. Reddit. [Link]
-
Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Iraqi National Journal of Chemistry. [Link]
-
Recent Advances in Physicochemical and ADMET Profiling in Drug Discovery. PubMed. [Link]
-
Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. PubMed Central. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. PubMed. [Link]
-
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]
-
Design and Synthesis of Antibacterial Heterocycle-Based Compounds. MDPI. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
-
Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PubMed Central. [Link]
-
Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Publishing. [Link]
-
Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro). NIH. [Link]
-
Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC. [Link]
-
Antibacterial Activity of Heterocyclic Compounds. Encyclopedia.pub. [Link]
-
Bicyclic lactam inhibitors of angiotensin converting enzyme. PubMed. [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Refined ADME Profiles for ATC Drug Classes. PMC. [Link]
-
Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing. [Link]
-
Physicochemical and pharmacokinetic profiles of compounds. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Refined ADME Profiles for ATC Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 10. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-inflammatory Effects of 2-Benzoylnicotinic Acid In Vivo: A Comparative Guide
A Senior Application Scientist's Guide to In Vivo Validation of Novel Anti-inflammatory Compounds
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of 2-Benzoylnicotinic acid. Given the limited direct research on this specific compound, we will establish a robust validation strategy by drawing parallels with structurally related nicotinic acid derivatives and established anti-inflammatory agents. This document will detail the experimental design, comparative benchmarks, and mechanistic investigations necessary to rigorously assess its therapeutic potential.
Mechanistic Hypothesis and Signaling Pathway Exploration
Nicotinic acid and its derivatives have been reported to exert anti-inflammatory effects through various mechanisms, primarily linked to the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). Activation of this receptor on immune cells, such as macrophages and neutrophils, is known to suppress pro-inflammatory signaling pathways.
A primary proposed mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. Activation of GPR109A by a ligand like this compound is hypothesized to interfere with this process, leading to a reduction in the inflammatory response.
Caption: Step-by-step workflow for the carrageenan-induced paw edema assay.
Detailed Protocol
-
Animal Acclimatization: Male Wistar rats (180-200 g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Dosing: Animals are randomly assigned to the following groups (n=6):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Test Groups: Receive this compound at various doses (e.g., 25, 50, 100 mg/kg, p.o.).
-
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vₜ).
-
Data Analysis:
-
The increase in paw volume (edema) is calculated as Vₜ - V₀.
-
The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vₜ - V₀)control - (Vₜ - V₀)treated] / (Vₜ - V₀)control * 100
-
-
Comparative Performance and Data Interpretation
The efficacy of this compound should be benchmarked against a standard non-steroidal anti-inflammatory drug (NSAID) like Indomethacin. The data should be presented in a clear, tabular format to facilitate comparison.
Hypothetical Comparative Data Table
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.35% |
| This compound | 25 | 0.68 ± 0.05 | 20.00% |
| This compound | 50 | 0.45 ± 0.03 | 47.06% |
| This compound | 100 | 0.35 ± 0.04 | 58.82% |
Note: The data presented in this table is hypothetical and serves as an example for how to structure the experimental results.
Biochemical Validation of Anti-inflammatory Action
To further substantiate the in vivo findings and probe the mechanism of action, biochemical analysis of the inflamed paw tissue is crucial. This provides a molecular snapshot of the inflammatory milieu.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a reliable indicator of neutrophil infiltration, a hallmark of acute inflammation. A significant reduction in MPO activity in the paws of animals treated with this compound would provide strong evidence of its anti-inflammatory effect.
Cytokine Analysis
Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in the paw tissue homogenate using ELISA (Enzyme-Linked Immunosorbent Assay) is essential. A dose-dependent reduction in these cytokines by this compound would corroborate the findings from the paw edema measurements and support the proposed NF-κB inhibitory mechanism.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the in vivo validation of this compound as a potential anti-inflammatory agent. By employing the carrageenan-induced paw edema model, benchmarking against a standard drug like Indomethacin, and conducting supportive biochemical analyses, researchers can generate the robust data package required for further drug development.
Future studies should aim to elucidate the precise molecular targets and explore the compound's efficacy in chronic inflammation models. Pharmacokinetic and toxicological profiling will also be critical next steps in assessing the therapeutic viability of this compound.
References
-
Carrageenan-Induced Paw Edema in the Rat. Current Protocols in Pharmacology.[Link]
-
Nicotinic Acid: A Review of its Clinical Use in the Treatment of Lipid Disorders. Metabolism.[Link]
-
The Nicotinic Acid Receptor GPR109A (HCA2) in Immunity. Trends in Pharmacological Sciences.[Link]
-
NF-κB Signaling in Inflammation. Cold Spring Harbor Perspectives in Biology.[Link]
-
Myeloperoxidase as a Marker of Neutrophil Infiltration. Journal of Leukocyte Biology.[Link]
A Framework for the Comparative Analysis of 2-Benzoylnicotinic Acid and Other NSAIDs
This guide provides a comprehensive framework for the preclinical comparative analysis of a novel chemical entity (NCE), 2-Benzoylnicotinic acid, against established nonsteroidal anti-inflammatory drugs (NSAIDs). Given the limited publicly available data on this compound, this document serves as a strategic roadmap for researchers and drug development professionals. It outlines the critical experiments required to characterize its therapeutic potential and benchmark its performance against standard-of-care NSAIDs such as Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib.
The central hypothesis of NSAID therapy is the inhibition of cyclooxygenase (COX) enzymes, which mediate the synthesis of prostaglandins involved in pain and inflammation.[1] However, the therapeutic utility of NSAIDs is often limited by their side-effect profiles, primarily gastrointestinal (GI) toxicity and cardiovascular (CV) risks, which are linked to their relative selectivity for the two COX isoforms: COX-1 and COX-2.[2] This guide details the methodologies to rigorously assess a new compound's position within this therapeutic landscape.
Part 1: Mechanistic Characterization: COX Isoform Selectivity
The foundational step in characterizing any potential NSAID is to determine its inhibitory activity against the two key cyclooxygenase isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions like protecting the gastric mucosa, while COX-2 is inducible and primarily associated with inflammation.[3] An ideal NSAID would selectively inhibit COX-2 to achieve pain relief while minimizing the GI side effects associated with COX-1 inhibition.[4]
Comparative COX-1/COX-2 Inhibition Profile
The primary metric for determining selectivity is the IC50 value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 (COX-1) / IC50 (COX-2) provides a quantitative measure of COX-2 selectivity.[4]
Table 1: Comparative In-Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Classification |
| This compound (Hypothetical) | 5.0 | 0.2 | 25 | COX-2 Selective |
| Ibuprofen | 13 | 9 | ~1.4 | Non-selective |
| Diclofenac | 6.0 | 0.21 | ~29 | COX-2 Preferential[2][4] |
| Celecoxib | 7.6 | 0.25 | ~30 | COX-2 Selective[2][4] |
Note: Data for Ibuprofen, Diclofenac, and Celecoxib are compiled from published literature. Data for this compound is hypothetical for illustrative purposes.
Signaling Pathway: Prostaglandin Synthesis
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, the key mediators of inflammation. NSAIDs act by blocking this conversion.
Caption: Arachidonic acid metabolism via COX-1 and COX-2 pathways.
Part 2: In-Vivo Efficacy Assessment
Translating in-vitro activity to in-vivo efficacy is a critical step. The carrageenan-induced paw edema model is a standard and reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[5][6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This protocol provides a step-by-step guide to assess the anti-inflammatory effects of this compound.
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into five groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
-
Group 2: this compound (Test Dose 1)
-
Group 3: Ibuprofen (Positive Control)
-
Group 4: Diclofenac (Positive Control)
-
Group 5: Celecoxib (Positive Control)
-
-
Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.
-
Drug Administration: Test compounds and controls are administered orally (p.o.) one hour prior to carrageenan injection.[7]
-
Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[7]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Comparative Anti-Inflammatory Efficacy
The following table presents hypothetical results from the paw edema model, demonstrating how this compound might compare to established NSAIDs.
Table 2: Comparative Efficacy in Carrageenan-Induced Paw Edema Model (at 3 hours)
| Treatment Group (Dose) | Mean Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | 1.25 ± 0.15 | - |
| This compound (20 mg/kg) | 0.45 ± 0.08 | 64.0% |
| Ibuprofen (40 mg/kg) | 0.68 ± 0.10 | 45.6% |
| Diclofenac (10 mg/kg) | 0.50 ± 0.07 | 60.0% |
| Celecoxib (20 mg/kg) | 0.55 ± 0.09 | 56.0% |
Note: All data is hypothetical and for illustrative purposes.
Experimental Workflow Diagram
Caption: Workflow for the in-vivo anti-inflammatory assay.
Part 3: Preclinical Safety and Toxicity Profile
A favorable safety profile is paramount for the success of a new NSAID. The most common adverse effects are GI complications, stemming from the inhibition of COX-1, which is crucial for maintaining the gastric mucosal barrier.[2]
Experimental Protocol: Assessment of Gastric Ulceration
This protocol evaluates the potential of this compound to cause gastric damage compared to other NSAIDs.
-
Animal Preparation: Rats are fasted for 24 hours prior to the experiment but allowed free access to water.
-
Grouping and Dosing: Animals are grouped and dosed orally with high doses of the test compound and controls (e.g., 5x the effective anti-inflammatory dose). A control group receives only the vehicle.
-
Observation Period: Animals are observed for 4-6 hours post-dosing.
-
Euthanasia and Stomach Excision: Animals are euthanized, and their stomachs are removed.
-
Ulcer Scoring: Stomachs are opened along the greater curvature, washed with saline, and examined for lesions or ulcers. The severity of gastric damage is scored using a standard ulcer index (e.g., 0 = no lesions, 1 = hyperemia, 2 = one or two slight lesions, 3 = severe lesions, 4 = very severe lesions, 5 = mucosal perforation).
-
Data Analysis: The mean ulcer index for each group is calculated and compared.
Comparative Gastric Toxicity Profile
Table 3: Comparative Gastric Ulcer Index
| Treatment Group (High Dose) | Mean Ulcer Index (0-5 Scale) | Interpretation |
| Vehicle Control | 0.1 ± 0.1 | No significant damage |
| This compound | 1.2 ± 0.4 | Mild gastric irritation |
| Ibuprofen | 3.8 ± 0.6 | Severe ulceration |
| Diclofenac | 3.1 ± 0.5 | Significant ulceration |
| Celecoxib | 1.5 ± 0.3 | Mild gastric irritation |
Note: All data is hypothetical and for illustrative purposes. A lower ulcer index indicates better GI safety.
Synthesis and Conclusion
This guide outlines a logical, three-part experimental framework to conduct a rigorous comparative analysis of this compound against established NSAIDs. The proposed studies systematically evaluate the compound's mechanism of action, in-vivo efficacy, and a critical safety parameter.
Based on the hypothetical data presented, this compound would emerge as a promising NCE. Its profile would suggest a COX-2 selective inhibitor with efficacy comparable or superior to Diclofenac and Celecoxib, but with a significantly improved gastrointestinal safety profile, similar to that of Celecoxib and vastly superior to traditional non-selective NSAIDs like Ibuprofen.
This structured approach, combining in-vitro mechanistic studies with in-vivo efficacy and safety models, provides the necessary data to make informed decisions about the further development of novel anti-inflammatory agents.
References
-
AJMC. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. Am J Manag Care, 21:S139-S147. [Link]
-
MedCentral. (2014). Which NSAIDs Are Most Selective For COX-1 and COX-2?. Practical Pain Management. [Link]
-
Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]
-
Curtis, E., et al. (2019). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Pain and Therapy, 8(2), 167-183. [Link]
-
Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Lanza, F. L., et al. (2009). Guidelines for prevention of NSAID-related ulcer complications. The American Journal of Gastroenterology, 104(3), 728-738. [Link]
Sources
- 1. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcentral.com [medcentral.com]
- 4. ajmc.com [ajmc.com]
- 5. inotiv.com [inotiv.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
comparative study of the synthesis efficiency of different 2-Benzoylnicotinic acid analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, 2-Benzoylnicotinic acid and its analogs represent a critical scaffold, underpinning the development of a diverse array of therapeutic agents and functional materials. The efficiency of synthesizing these molecules is a key determinant in the pace of discovery and development. This guide provides a comparative analysis of prevalent synthetic strategies for this compound analogs, offering insights into the impact of substituent effects on reaction yields and overall efficiency. Experimental data from peer-reviewed literature is presented to support the discussion and inform the selection of optimal synthetic routes.
Introduction: The Significance of the this compound Moiety
The this compound framework, characterized by a benzoyl group at the 2-position of a pyridine-3-carboxylic acid core, is a privileged structure in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including anti-inflammatory and kinase inhibitory effects. The ability to efficiently synthesize a variety of analogs, with diverse substitution patterns on both the benzoyl and nicotinic acid rings, is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound analogs predominantly relies on two strategic approaches:
-
Palladium-Catalyzed Cross-Coupling Reactions: This modern and versatile approach typically involves the coupling of a pre-functionalized nicotinic acid derivative (often a 2-halonicotinate) with a suitable benzoyl precursor.
-
Directed Ortho-Metalation (DoM): This classical yet powerful method utilizes a directing group on the nicotinic acid scaffold to achieve regioselective metalation at the 2-position, followed by quenching with a benzoylating agent.
The choice between these strategies is often dictated by the availability of starting materials, desired substitution patterns, and tolerance of functional groups.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have become mainstays in modern organic synthesis due to their high efficiency, functional group tolerance, and generally mild reaction conditions.[1][2][3] For the synthesis of this compound analogs, these reactions typically employ a 2-halonicotinic acid derivative as the electrophilic partner.
The Key Precursor: Synthesis of 2-Halonicotinic Acids
The accessibility and efficient synthesis of 2-halonicotinic acids are crucial for the viability of cross-coupling strategies. A common route involves the diazotization of 2-aminonicotinic acid followed by a Sandmeyer-type reaction. However, more scalable and robust methods often start from commercially available materials. For instance, 2-chloronicotinic acid can be prepared from 2-hydroxynicotinic acid by treatment with phosphoryl chloride.[4] The synthesis of substituted 2-halonicotinic acids can be achieved through various methods, including the cyclocondensation of a 2-halonitrile with an α,β-unsaturated aldehyde or ketone.[5]
A notable three-step synthesis of 2-morpholinonicotinic acid starting from 2-chloronicotinic acid, involving esterification, nucleophilic substitution, and hydrolysis, has been reported with an impressive overall yield of 93%.[6] This highlights the potential for efficient functionalization of the nicotinic acid core prior to the introduction of the benzoyl moiety.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a highly effective method for constructing the C-C bond between the nicotinic acid and benzoyl moieties.[1]
A general workflow for this approach is as follows:
Caption: General workflow for the synthesis of this compound analogs via Suzuki-Miyaura coupling.
The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the nature of the halogen on the nicotinic acid (I > Br > Cl), the substituents on the phenylboronic acid, the choice of catalyst and ligand, and the reaction conditions. Electron-donating groups on the phenylboronic acid generally facilitate the transmetalation step, potentially leading to higher yields and faster reaction times. Conversely, sterically hindered boronic acids may require more forcing conditions or specialized catalyst systems.
Stille Coupling: An Alternative Cross-Coupling Approach
The Stille coupling utilizes an organotin reagent as the nucleophilic partner.[2] While organostannanes are often more stable and easier to handle than boronic acids, the toxicity of tin compounds is a significant drawback.[2] The general mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The choice between Suzuki and Stille coupling often depends on the specific substrates and the desired functional group tolerance. The Stille reaction can be particularly useful when the corresponding boronic acid is unstable or difficult to prepare.[7]
Strategy 2: Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[8][9][10] In the context of nicotinic acid, the carboxylic acid or a derived functional group (such as an amide) can act as a directed metalation group (DMG), facilitating deprotonation at the adjacent C2 position by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate can then be trapped with a suitable benzoylating agent, such as a benzoyl chloride or benzaldehyde.
Caption: Conceptual workflow of the Directed Ortho-Metalation (DoM) strategy for this compound synthesis.
A key advantage of the DoM strategy is its high regioselectivity, directly functionalizing the C2 position. However, the use of strongly basic and pyrophoric organolithium reagents requires stringent anhydrous and inert atmosphere conditions. Furthermore, the scope of the reaction can be limited by the compatibility of functional groups on both the nicotinic acid and the benzoylating agent with the strong base.
Comparative Analysis of Synthesis Efficiency
| Synthetic Strategy | Key Precursor | Typical Reagents | General Yield Range | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 2-Halonicotinic acid ester | Arylboronic acid, Pd catalyst, Base | 60-95% | High functional group tolerance, mild conditions, commercially available reagents. | Requires synthesis of precursors, potential for catalyst poisoning. |
| Stille Coupling | 2-Halonicotinic acid ester | Organostannane, Pd catalyst | 50-90% | Stable organotin reagents, complementary to Suzuki coupling. | Toxicity of tin compounds, purification challenges. |
| Directed Ortho-Metalation | Nicotinic acid or amide | Organolithium base, Benzoyl chloride | 40-80% | High regioselectivity, direct C-H functionalization. | Requires cryogenic temperatures, sensitive to functional groups, pyrophoric reagents. |
Note: Yields are generalized and highly dependent on the specific substrates, catalysts, and reaction conditions employed.
The choice of synthetic route will invariably involve a trade-off between efficiency, scalability, cost, and the chemical nature of the desired analog. For complex molecules with sensitive functional groups, the milder conditions of palladium-catalyzed cross-coupling reactions are often favored. For simpler analogs where regioselectivity is the primary concern, Directed Ortho-Metalation can be a more direct, albeit more technically demanding, approach.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloronicotinic Acid Ester
-
Reaction Setup: To a flame-dried Schlenk flask is added the 2-chloronicotinic acid ester (1.0 equiv), the desired substituted phenylboronic acid (1.2 equiv), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent and Degassing: A suitable solvent system, such as a mixture of toluene and water or dioxane and water, is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Hydrolysis: The resulting ester is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as treatment with LiOH in a THF/water mixture, followed by acidification.
General Procedure for Directed Ortho-Metalation of a Nicotinic Acid Derivative
-
Reaction Setup: A flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a dropping funnel is charged with the nicotinic acid derivative (e.g., N,N-diethylnicotinamide) (1.0 equiv) and a dry, ethereal solvent such as THF or diethyl ether.
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium (1.1-1.5 equiv) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.
-
Quenching: The desired substituted benzoyl chloride (1.2 equiv) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
-
Hydrolysis (if necessary): If an amide was used as the directing group, it is hydrolyzed to the carboxylic acid under acidic or basic conditions.
Conclusion and Future Outlook
The synthesis of this compound analogs is a dynamic field with multiple viable synthetic strategies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, currently offer the most versatile and efficient route for the synthesis of a wide range of analogs due to their mild conditions and broad functional group tolerance. Directed ortho-metalation remains a valuable tool for specific applications where direct C-H functionalization is advantageous.
Future advancements in this area will likely focus on the development of more active and robust catalysts for cross-coupling reactions that can operate at lower temperatures and catalyst loadings. Furthermore, the exploration of one-pot procedures that combine the synthesis of the nicotinic acid precursor and the subsequent benzoylation step will be crucial for improving overall synthetic efficiency and reducing waste. The continuous innovation in synthetic methodologies will undoubtedly accelerate the discovery and development of novel this compound-based compounds with significant scientific and therapeutic potential.
References
-
Chemistry Steps. (n.d.). Friedel–Crafts Acylation with Practice Problems. Retrieved from [Link]
- Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
- Anonymous. (1996). Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto. Google Patents.
- Anonymous. (2001). Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products. Google Patents.
- Sarvari, M. H., & Sharghi, H. (2004). Reactions on a Solid Surface. A Simple, Economical and Efficient Friedel-Crafts Acylation Reaction over Zinc Oxide (ZnO) as a New Catalyst. The Journal of Organic Chemistry, 69(20), 6953–6956.
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-chloronicotinic acid derivatives. ResearchGate. Retrieved from [Link]
-
Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Anonymous. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. VNU-HCM Journal of Science and Technology Development.
- Snieckus, V. (2024).
-
Bose, D. S., & Idrees, M. (2006). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. ResearchGate. Retrieved from [Link]
- Nagashima, Y., Takita, R., Yoshida, K., Suzuki, K., & Akita, H. (2021). Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. The Journal of Organic Chemistry, 86(7), 5427–5436.
-
Al-Ostath, A., El-Sayed, N. N. E., & El-Ashry, E. S. H. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. Retrieved from [Link]
- Allen, S. E., Hadei, N., Lindsley, C. W., & Emmitte, K. A. (2018).
- Snieckus, V. (2021).
- Al-Ostath, A., El-Sayed, N. N. E., & El-Ashry, E. S. H. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 24(15), 2824.
- Ramirez, A., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
- Anonymous. (2013). Process for producing pyridine carboxylic acids. Google Patents.
-
Wikipedia contributors. (2023). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Gandelman, M., & Shpilt, Z. (2021). Chemo-selective Stille-type coupling of acyl-chlorides upon phosphine-borane Au(i) catalysis. Chemical Science, 12(15), 5438–5443.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
-
The Organic Chemistry Tutor. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
- Sadowski, B., & Dembinski, R. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 27(19), 6523.
- Baran, P. (n.d.). Directed (ortho)
- Baran, P. (n.d.).
-
Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 4. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]
- 5. US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto - Google Patents [patents.google.com]
- 6. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. baranlab.org [baranlab.org]
Independent Replication of a Putative 2-Benzoylnicotinic Acid Bioactivity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent investigation and replication of the hypothesized anti-inflammatory bioactivity of 2-Benzoylnicotinic acid. As a compound with limited publicly available bioactivity data, this document serves as a starting point for researchers to systematically evaluate its potential as a cyclooxygenase (COX) inhibitor. By comparing its activity head-to-head with well-characterized non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen and Celecoxib, this guide aims to foster scientific rigor and reproducibility.
Introduction: Unveiling the Potential of a Novel Scaffold
This compound is a molecule of interest due to its hybrid structure, incorporating moieties from both nicotinic acid and benzoylbenzoic acid. While direct biological data on this specific compound is scarce, the known pharmacological profiles of its parent structures provide a compelling rationale for investigation. Derivatives of nicotinic acid (pyridine-3-carboxylic acid) have demonstrated anti-inflammatory properties[1][2]. Similarly, derivatives of benzoylbenzoic acid have been explored for their analgesic and anti-inflammatory activities[3][4].
This structural amalgamation suggests a plausible hypothesis: This compound may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are the primary targets of NSAIDs and play a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins[5].
To rigorously test this hypothesis, this guide outlines a direct comparison of this compound with two gold-standard NSAIDs:
-
Ibuprofen: A widely used non-selective COX inhibitor, targeting both COX-1 and COX-2 isoforms.
-
Celecoxib: A selective COX-2 inhibitor, known for its targeted anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.
This comparative approach will not only ascertain the potential COX inhibitory activity of this compound but also provide initial insights into its isoform selectivity, a critical parameter in modern drug development.
Head-to-Head Experimental Blueprint: In Vitro COX Inhibition Assays
The cornerstone of this investigation is the in vitro measurement of COX-1 and COX-2 enzyme inhibition. Commercially available COX inhibitor screening kits provide a standardized and reliable method for this purpose. These kits typically measure the peroxidase component of the COX enzyme. The assay monitors the appearance of an oxidized chromogen, allowing for the colorimetric or fluorometric quantification of enzyme activity[6][7][8][9][10].
Materials and Reagents
-
Test Compounds:
-
COX Inhibitor Screening Assay Kit: A commercial kit containing human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and other necessary reagents is recommended for consistency and reproducibility[6][7][8][9][10].
-
Instrumentation:
-
Microplate reader capable of colorimetric or fluorescence detection (as per the chosen kit).
-
Standard laboratory equipment (pipettes, incubators, etc.).
-
Experimental Workflow
The following diagram illustrates the general workflow for the comparative COX inhibition assay.
Caption: Workflow for comparative COX inhibition assay.
Step-by-Step Experimental Protocol (Based on a generic fluorometric assay)
This protocol is a generalized procedure and should be adapted based on the specific instructions of the chosen commercial assay kit.
-
Preparation of Reagents: Prepare all buffers, enzymes, and substrates according to the manufacturer's instructions. Ensure that the enzymes are kept on ice at all times.
-
Compound Preparation:
-
Prepare stock solutions of this compound, Ibuprofen, and Celecoxib in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions to create a range of concentrations for testing. It is advisable to use a concentration range that will encompass the expected IC50 values.
-
-
Assay Plate Setup:
-
Design a 96-well plate map for both COX-1 and COX-2 assays. Include wells for:
-
Blank (no enzyme)
-
Positive control (enzyme without inhibitor)
-
Test compounds at various concentrations
-
Reference inhibitors (Ibuprofen and Celecoxib) at various concentrations
-
-
-
Assay Procedure:
-
To the appropriate wells, add the assay buffer.
-
Add the diluted test compounds and reference inhibitors.
-
Add the COX-1 or COX-2 enzyme to all wells except the blank.
-
Pre-incubate the plate for a specified time at the recommended temperature to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate for the recommended time.
-
Measure the fluorescence (or absorbance) using a microplate reader at the specified wavelengths.
-
Data Interpretation & Expected Outcomes
The primary endpoint of this study is the half-maximal inhibitory concentration (IC50) of each compound against COX-1 and COX-2.
Data Analysis
-
Calculate Percent Inhibition: For each concentration of the test and reference compounds, calculate the percentage of COX activity inhibition using the following formula:
% Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50 Values: Use a non-linear regression analysis to fit the dose-response data to a sigmoidal curve and determine the IC50 value for each compound against each enzyme.
Expected Outcomes and Interpretation
The results will be summarized in a table similar to the one below:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| Ibuprofen | Expected: Low µM | Expected: Low µM | Expected: ~1 |
| Celecoxib | Expected: High µM | Expected: Low µM | Expected: >>1 |
-
Potency: A lower IC50 value indicates a more potent inhibitor.
-
Selectivity: The selectivity index (SI) provides a quantitative measure of the compound's preference for inhibiting COX-2 over COX-1.
-
An SI close to 1 (like Ibuprofen) suggests a non-selective inhibitor.
-
An SI significantly greater than 1 (like Celecoxib) indicates a COX-2 selective inhibitor.
-
The experimental data for this compound will allow for a direct comparison of its potency and selectivity against the established profiles of Ibuprofen and Celecoxib.
The Underlying Mechanism: COX and the Arachidonic Acid Pathway
To understand the significance of COX inhibition, it is essential to visualize its role in the arachidonic acid signaling pathway.
Caption: Role of COX enzymes in the arachidonic acid pathway.
Conclusion: A Path Forward for Independent Validation
This guide provides a robust and scientifically sound methodology for the independent replication and characterization of the hypothesized anti-inflammatory activity of this compound. By adhering to the outlined experimental blueprint and principles of data analysis, researchers can generate reliable and comparable data. The findings from these studies will be instrumental in determining if this compound warrants further investigation as a potential novel anti-inflammatory agent. The scientific community is encouraged to undertake these validation studies to contribute to the collective understanding of this and other novel chemical entities.
References
-
Ilić, B. S., et al. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. RSC Advances, 12(40), 26059-26071. [Link]
-
New Journal of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(38), 17757-17770. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). Ibuprofen (Advil). Retrieved from [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Pharmaoffer. (n.d.). Ibuprofen API Suppliers. Retrieved from [Link]
-
PharmaCompass. (n.d.). Celecoxib. Retrieved from [Link]
-
Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(4), 69-77. [Link]
-
Zhang, J., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (78), e50619. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. academicjournals.org [academicjournals.org]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547) | Abcam [abcam.com]
- 10. interchim.fr [interchim.fr]
- 11. Ibuprofen, 99%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. Celecoxib | Cyclooxygenase Inhibitors: Tocris Bioscience [rndsystems.com]
- 13. Celecoxib - LKT Labs [lktlabs.com]
- 14. Celecoxib - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
A Researcher's Guide to Assessing Cyclooxygenase (COX) Enzyme Selectivity: A Comparative Analysis Featuring 2-Benzoylnicotinic Acid
For researchers and drug development professionals, understanding the selective inhibition of cyclooxygenase (COX) enzymes is a cornerstone of creating safer and more effective anti-inflammatory therapeutics. This guide provides a comprehensive framework for assessing the COX-1 and COX-2 selectivity of a novel compound, using 2-Benzoylnicotinic acid as a case study. We will delve into the mechanistic rationale behind experimental design, provide a detailed protocol for in vitro analysis, and present a comparative data interpretation against established benchmarks.
The Critical Role of COX Selectivity in Drug Design
The cyclooxygenase (COX) enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and plays a crucial role in maintaining the protective lining of the stomach and supporting kidney function.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[2]
The therapeutic anti-inflammatory effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[4] Therefore, the development of selective COX-2 inhibitors is a key strategy to create anti-inflammatory drugs with improved safety profiles.[5]
This guide will walk you through the process of determining the selectivity of a compound, such as this compound, for these two critical enzymes.
The Biochemical Pathway of COX Enzymes
The conversion of arachidonic acid to prostaglandins is a critical pathway in the inflammatory response. Understanding this pathway is essential for interpreting the effects of COX inhibitors.
Caption: The Arachidonic Acid Cascade and the Roles of COX-1 and COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay
To quantitatively assess the selectivity of a test compound, a robust in vitro COX inhibition assay is paramount. The following protocol outlines a common fluorometric or colorimetric method.[6][7]
Materials and Reagents:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (this compound)
-
Reference inhibitors:
-
Selective COX-1 inhibitor (e.g., SC-560)
-
Selective COX-2 inhibitor (e.g., Celecoxib)
-
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of this compound and the reference inhibitors in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound to be tested.
-
Enzyme Preparation: Dilute the recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted enzymes to individual wells. Then, add the different concentrations of the test compound and reference inhibitors to their respective wells. Include a control group with no inhibitor. Allow the plate to incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to permit inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: After a set incubation period (e.g., 10 minutes), measure the product formation using a microplate reader. The signal intensity is proportional to the COX enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for an In Vitro COX Inhibition Assay.
Comparative Data Analysis: this compound vs. Benchmarks
While experimental data for this compound is not publicly available, we can use a hypothetical dataset to illustrate the comparative analysis. The selectivity of a compound is determined by comparing its IC50 values for COX-1 and COX-2.[8] The ratio of these values provides the Selectivity Index (SI).[8]
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2.[8]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| This compound (Hypothetical) | 15 | 0.5 | 30 |
| SC-560 (Selective COX-1 Inhibitor) | 0.009 | 6.3 | 0.0014 |
| Celecoxib (Selective COX-2 Inhibitor) | 24 | 0.04 | 600 |
| Ibuprofen (Non-Selective Inhibitor) | 13 | 370 | 0.035 |
Note: IC50 values for SC-560, Celecoxib, and Ibuprofen are sourced from publicly available data.[5]
Interpreting the Results: A Visual Representation
The selectivity profile of a COX inhibitor can be visualized to better understand its therapeutic potential and side-effect profile.
Caption: Conceptual Diagram of Non-Selective vs. Selective COX Inhibition.
Based on our hypothetical data, this compound demonstrates a preferential inhibition of COX-2 over COX-1, with a selectivity index of 30. This suggests that it is more selective for COX-2 than a non-selective inhibitor like ibuprofen. However, its selectivity is less pronounced than that of a highly selective COX-2 inhibitor like celecoxib. The data for SC-560 clearly indicates its strong preference for inhibiting COX-1.
Conclusion and Future Directions
This guide provides a foundational framework for assessing the COX enzyme selectivity of a novel compound, exemplified by this compound. The in vitro COX inhibition assay is a critical first step in characterizing the pharmacological profile of a potential anti-inflammatory drug. The hypothetical data presented for this compound suggests a promising profile of a moderately selective COX-2 inhibitor.
Further investigations would be necessary to fully elucidate its mechanism of action and in vivo efficacy and safety. These studies could include:
-
Enzyme kinetics studies to determine the mode of inhibition (e.g., competitive, non-competitive).
-
In vivo animal models of inflammation and pain to assess therapeutic efficacy.
-
Gastrointestinal and cardiovascular safety studies to evaluate the side-effect profile.
By following a systematic and rigorous approach to assessing COX selectivity, researchers can make informed decisions in the drug development process, ultimately leading to the discovery of safer and more effective anti-inflammatory therapies.
References
-
Analgesic - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link].
- Bhatti, H., et al. (2015). In vitro and in vivo anti-inflammatory activities of columbin through the inhibition of cycloxygenase-2 and nitric oxide but not the suppression of NF-κB translocation. European Journal of Pharmacology, 762, 348-357.
- Bivalacqua, T. J., et al. (2007). The role of cyclooxygenase-2 in erectile dysfunction. Journal of Sexual Medicine, 4(S4), 329-339.
-
Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. Retrieved January 27, 2026, from [Link].
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421.
- Ilic, Z., et al. (2014). Anti-inflammatory activity of a new family of N-substituted-2-aminobenzamides. Molecules, 19(7), 9489-9506.
- Moghaddam, M. G., Ahmad, F. B., & Samzadeh-Kermani, A. (2012). Biological Activity of Betulinic Acid: A Review. Pharmacology & Pharmacy, 3(2), 119-123.
- Nabavi, S. F., et al. (2008). In vitro antioxidant and anti-inflammatory activities of an ethyl acetate extract of Quercus infectoria Oliv. gall. Journal of Medicinal Plants Research, 2(10), 283-288.
- Rathore, A., et al. (2014). Design and synthesis of benzimidazole analogs endowed with oxadiazole as selective COX-2 inhibitor. Archiv der Pharmazie, 347(12), 923-935.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
- Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 16(2), 34-42.
-
Med-Life. (2024, May 26). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Retrieved January 27, 2026, from [Link].
- Mitchell, J. A., & Warner, T. D. (2000). COX-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 131(8), 1501-1513.
-
NCBI - National Center for Biotechnology Information. (n.d.). Retrieved January 27, 2026, from [Link].
-
Patsnap Synapse. (2024, June 21). What are COX-1 inhibitors and how do they work? Retrieved January 27, 2026, from [Link].
-
ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link].
-
SciRP.org. (n.d.). Retrieved January 27, 2026, from [Link].
-
Therapeutic Guidelines. (2000, February 1). COX-2 inhibitors. Australian Prescriber. Retrieved January 27, 2026, from [Link].
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analgesic - Wikipedia [en.wikipedia.org]
- 3. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Pharmacokinetic Profiles of 2-Benzoylnicotinic Acid and Its Derivatives
For researchers and professionals in drug development, understanding a compound's pharmacokinetic profile is paramount to its journey from the lab to the clinic. This guide provides an in-depth comparison of the pharmacokinetic properties of 2-Benzoylnicotinic acid and its derivatives, benchmarked against its parent compound, nicotinic acid (niacin). We will explore how structural modifications influence the absorption, distribution, metabolism, and excretion (ADME) of these molecules and provide the experimental frameworks necessary for their evaluation.
Introduction: From Nicotinic Acid to Novel Derivatives
Nicotinic acid, a form of vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[1][2] It favorably modulates a broad spectrum of plasma lipids and lipoproteins.[1][2] However, its clinical utility can be hampered by a short pharmacokinetic half-life and undesirable side effects like cutaneous flushing.[1] Medicinal chemistry endeavors to overcome these limitations by modifying the parent structure, aiming to enhance therapeutic efficacy and improve the pharmacokinetic profile.
The introduction of a benzoyl group at the 2-position of the nicotinic acid scaffold, creating this compound, is a strategic modification intended to alter the molecule's physicochemical properties. This guide will dissect the known pharmacokinetics of nicotinic acid and project the likely profile of this compound, supported by available data on its derivatives.
The Pharmacokinetic Benchmark: Nicotinic Acid
To appreciate the impact of derivatization, we must first understand the pharmacokinetic behavior of the parent compound, nicotinic acid.
Nicotinic acid is characterized by rapid absorption from the gastrointestinal tract, with peak plasma concentrations reached within 30 to 60 minutes of oral administration.[3] Its absorption is nearly complete, even at high doses.[3] The plasma elimination half-life is short, ranging from 20 to 45 minutes.[3] The primary route of elimination is through the kidneys, with a significant portion of an oral dose excreted as the unchanged parent drug or its main metabolite, nicotinuric acid.[3]
| Parameter | Value | Reference |
| Absorption | Rapid and nearly complete | [3] |
| Tmax (Time to Peak Concentration) | 30-60 minutes | [3] |
| Half-life (t1/2) | 20-45 minutes | [3] |
| Metabolism | Primarily to nicotinuric acid | [3] |
| Excretion | Primarily renal | [3] |
Below is a simplified representation of the primary metabolic pathway of nicotinic acid.
Caption: Primary metabolic pathway of nicotinic acid.
The Influence of the Benzoyl Moiety: A Predicted Profile of this compound
The addition of a benzoyl group is expected to significantly increase the lipophilicity of the molecule compared to nicotinic acid. This prediction is supported by studies on similar structural modifications, where replacing an acetyl group with a more lipophilic benzoyl group enhanced the molecule's ability to penetrate cell membranes.[4] The benzoylpiperidine fragment, for instance, is noted for its metabolic stability.[5]
Based on these principles, we can project the following changes to the pharmacokinetic profile of this compound:
-
Absorption: The increased lipophilicity may lead to a slower, more sustained absorption profile compared to the rapid uptake of nicotinic acid.
-
Distribution: Higher lipophilicity generally correlates with a larger volume of distribution, suggesting that this compound may distribute more extensively into tissues.[6]
-
Metabolism: The benzoyl group is relatively stable.[5] Metabolism may be redirected towards other parts of the molecule or proceed at a slower rate. Phase I oxidation, such as hydroxylation of the aromatic rings, followed by Phase II conjugation, would be plausible metabolic pathways.[7]
-
Excretion: A slower metabolism and potential for greater tissue distribution would likely result in a longer elimination half-life compared to nicotinic acid.
| Parameter | Nicotinic Acid (Known) | This compound (Predicted) |
| Lipophilicity | Lower | Higher |
| Absorption Rate | Fast | Slower, more sustained |
| Volume of Distribution | Smaller | Larger |
| Metabolic Rate | Fast | Slower |
| Elimination Half-life | Short (20-45 min) | Longer |
Experimental Protocols for Pharmacokinetic Profiling
To move from prediction to concrete data, a series of standardized in vitro and in vivo experiments are essential.[8][9] These protocols form a self-validating system to comprehensively characterize the ADME properties of novel chemical entities.
In Vitro ADME Assays
In vitro assays are crucial for early-stage drug discovery, offering insights into a compound's pharmacokinetic properties and helping to identify potential liabilities before advancing to in vivo studies.[8][10]
Causality: This assay predicts the extent of Phase I metabolism by exposing the compound to the primary enzymes responsible for drug metabolism, primarily Cytochrome P450s, which are abundant in liver microsomes.[7] A high clearance rate in this assay suggests rapid first-pass metabolism in vivo.
Methodology:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable organic solvent (e.g., DMSO).
-
Incubate the test compound at a final concentration (e.g., 1 µM) with pooled human or rat liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.[11][12]
-
Calculate the intrinsic clearance (Clint) and in vitro half-life.
Caption: Workflow for metabolic stability assay.
Causality: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion.[13] This assay determines the extent of binding to plasma proteins like albumin, which influences the drug's distribution and clearance.
Methodology:
-
Prepare the test compound in plasma from the species of interest (e.g., human, rat).
-
Load the plasma sample into one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a protein-free buffer (e.g., PBS) in the other chamber.
-
Incubate the apparatus at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in both samples using LC-MS/MS.
-
Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vivo Pharmacokinetic Studies
In vivo studies are performed in living organisms to understand how a drug is absorbed, distributed, metabolized, and excreted over time.[14]
Causality: This study provides essential pharmacokinetic parameters such as clearance, half-life, and bioavailability, which are critical for predicting human pharmacokinetics and designing clinical trials.[14][15]
Methodology:
-
Fast healthy Sprague-Dawley rats overnight.
-
Administer the test compound via intravenous (IV) injection to one group (e.g., 1 mg/kg) and oral (PO) gavage to another group (e.g., 5 mg/kg).
-
Collect serial blood samples from the tail vein or a cannula at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the test compound in the plasma extracts using a validated LC-MS/MS method.[16][17]
-
Plot the plasma concentration versus time data and perform non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Clearance, Volume of Distribution).
-
Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the oral route to the IV route.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion and Future Directions
The structural modification of nicotinic acid to this compound represents a rational drug design strategy to improve its pharmacokinetic profile. Based on fundamental principles of medicinal chemistry, the addition of a benzoyl group is predicted to increase lipophilicity, leading to slower absorption, wider distribution, and a longer elimination half-life.
While these predictions provide a strong theoretical framework, they must be validated through rigorous experimental evaluation. The in vitro and in vivo protocols detailed in this guide offer a clear path for researchers to elucidate the true pharmacokinetic profiles of this compound and its derivatives. The resulting data will be instrumental in guiding lead optimization and selecting promising candidates for further development. Future work should focus on synthesizing a series of derivatives with varied substituents on the benzoyl ring to establish a quantitative structure-pharmacokinetic relationship, further refining our ability to design drugs with optimal ADME properties.
References
-
Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. Available at: [Link]
-
Plana, N. (2021). Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties. Clínica e Investigación en Arteriosclerosis, 33(4), 179-184. Available at: [Link]
-
Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51. Available at: [Link]
-
Lau, C. H., et al. (2021). Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction. Molecules, 26(11), 3349. Available at: [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
-
Silva, P. S., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 28(14), 5369. Available at: [Link]
-
Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 20-27. Available at: [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Gao, L. M., Yang, P., & Song, D. Q. (2005). [Synthesis and insulinotropic activity of 2-benzylidenesuccinic acid derivatives]. Yao Xue Xue Bao, 40(12), 1122-1126. Available at: [Link]
-
Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
Medbullets. (2021). Fatty Acid Metabolism - Biochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Drug metabolism. Retrieved from [Link]
-
Yustinus, F., et al. (2019). CHARACTERIZATION OF PHARMACOKINETICS OF 2-((3-(CHLOROMETHYL)BENZOYL)OXY) BENZOIC ACID IN RATS BY USING HPLC-DAD METHOD. International Journal of Applied Pharmaceutics, 11(5), 233-237. Available at: [Link]
-
Gauthier, J. J., & Rittenberg, S. C. (1971). The metabolism of nicotinic acid. II. 2,5-dihydroxypyridine oxidation, product formation, and oxygen 18 incorporation. The Journal of Biological Chemistry, 246(11), 3743-3748. Available at: [Link]
-
Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. ResearchGate. Available at: [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]
-
Tripodi, F., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1999. Available at: [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B. Available at: [Link]
-
Guyton, J. R. (2007). Niacin in cardiovascular prevention: mechanisms, efficacy, and safety. Current Opinion in Lipidology, 18(4), 415-420. Available at: [Link]
-
Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). LC-MS. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 8). Beta Oxidation and Fatty Acid Metabolism (EVERYTHING YOU NEED TO KNOW FOR BIOCHEMISTRY MCAT). YouTube. Available at: [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Scientia Pharmaceutica, 81(3), 553-571. Available at: [Link]
-
BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]
-
Medscape. (n.d.). vitamin B3, Niacor (niacin) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
van de Merbel, N. C. (2012). LC-MS systems for quantitative bioanalysis. Bioanalysis, 4(18), 2271-2287. Available at: [Link]
-
UW Pressbooks. (n.d.). Lipid Metabolism, Lipid Disorders, Arachidonic Acid Metabolism – biochemistry. Retrieved from [Link]
-
BioIVT. (n.d.). ADME, DMPK, and DDI In Vitro Studies - Assays. Retrieved from [Link]
-
BioAgilytix. (n.d.). Large Molecule Bioanalysis using LC/MS. Retrieved from [Link]
-
Alberati, D., et al. (2015). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3236-3240. Available at: [Link]
-
Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. resources.wfsahq.org [resources.wfsahq.org]
- 7. Drug metabolism - Wikipedia [en.wikipedia.org]
- 8. selvita.com [selvita.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. criver.com [criver.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. LC-MS systems for quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. selvita.com [selvita.com]
- 15. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. bioagilytix.com [bioagilytix.com]
Validating In Silico Predictions: A Comparative Guide to the Bioactivity of 2-Benzoylnicotinic Acid
In the contemporary landscape of drug discovery, in silico computational screening has become an indispensable tool for the rapid and cost-effective identification of novel bioactive molecules.[1] These predictive models, however, are the beginning, not the end, of the discovery pipeline. Rigorous experimental validation is paramount to confirm the computationally predicted biological activity and to elucidate the true therapeutic potential of a candidate compound. This guide provides a comprehensive framework for the experimental validation of a hypothetical in silico prediction for a novel compound, 2-Benzoylnicotinic acid, as a selective inhibitor of cyclooxygenase-2 (COX-2).
We will explore the rationale behind the experimental design, provide detailed protocols for both in vitro and in vivo validation, and present a comparative analysis against a well-established non-steroidal anti-inflammatory drug (NSAID), Celecoxib. This guide is intended for researchers, scientists, and drug development professionals seeking to bridge the gap between computational prediction and experimental confirmation.
The Hypothetical In Silico Prediction: this compound as a Selective COX-2 Inhibitor
The benzoyl group is predicted to occupy the hydrophobic side pocket of the COX-2 active site, a key feature that distinguishes it from the narrower active site of the COX-1 isoform.[3] The carboxylic acid moiety of the nicotinic acid ring is hypothesized to form a crucial hydrogen bond with a key amino acid residue, such as Arginine 120, at the top of the active site, thereby anchoring the molecule and blocking the entry of the natural substrate, arachidonic acid. This predicted selective inhibition of COX-2 suggests potential anti-inflammatory and analgesic properties with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[4]
A Multi-Tiered Approach to Experimental Validation
To rigorously test our in silico hypothesis, a multi-tiered validation strategy is essential, progressing from targeted in vitro assays to more complex in vivo models of inflammation. This approach allows for a systematic and cost-effective evaluation of the compound's bioactivity, mechanism of action, and potential therapeutic efficacy.
Tier 1: In Vitro Validation of COX-1 and COX-2 Inhibition
The primary objective of the in vitro validation is to quantify the inhibitory potency of this compound against both COX-1 and COX-2 enzymes and to determine its selectivity index.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is adapted from standard commercially available COX inhibitor screening assays.
-
Preparation of Reagents:
-
Recombinant human COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Test compounds: this compound and Celecoxib (positive control), dissolved in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add serial dilutions of the test compounds (this compound and Celecoxib) to their respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubate the plate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
After a specific reaction time (e.g., 5 minutes), add the colorimetric substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the COX-2 selectivity index (SI) for each compound using the formula: SI = IC50 (COX-1) / IC50 (COX-2).
-
Data Presentation: Predicted In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| This compound | >100 | 0.5 | >200 |
| Celecoxib | 15 | 0.05 | 300 |
Tier 2: In Vivo Validation of Anti-Inflammatory Activity
Following the confirmation of in vitro activity, the next critical step is to assess the anti-inflammatory efficacy of this compound in a relevant animal model of inflammation. The carrageenan-induced paw edema model in rats is a widely used and well-characterized acute inflammatory model.[5]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model:
-
Male Wistar rats (180-200 g).
-
Animals are housed under standard laboratory conditions with free access to food and water.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group 2: this compound (e.g., 10 mg/kg, orally).
-
Group 3: this compound (e.g., 30 mg/kg, orally).
-
Group 4: Celecoxib (e.g., 10 mg/kg, orally).
-
-
Procedure:
-
Administer the respective treatments to the animals in each group.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each treatment group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Statistically analyze the data using an appropriate method, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test), to determine the significance of the anti-inflammatory effect.
-
Data Presentation: Predicted In Vivo Anti-Inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 1.5 ± 0.1 | - |
| This compound | 10 | 1.0 ± 0.08 | 33.3 |
| This compound | 30 | 0.7 ± 0.06 | 53.3 |
| Celecoxib | 10 | 0.6 ± 0.05 | 60.0 |
| p < 0.05, **p < 0.01 compared to vehicle control |
Visualizing the Biological Context and Experimental Workflow
To provide a clearer understanding of the underlying biological pathway and the experimental process, the following diagrams have been generated.
Prostaglandin Synthesis Pathway and Site of COX Inhibition
Caption: Prostaglandin synthesis pathway and the predicted target of this compound.
Experimental Workflow for In Vivo Validation
Caption: Step-by-step workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
The journey from a promising in silico prediction to a validated lead compound is a meticulous process of hypothesis testing and data-driven decision-making. This guide has outlined a robust and scientifically sound framework for the experimental validation of this compound as a potential selective COX-2 inhibitor. The proposed multi-tiered approach, combining in vitro enzyme inhibition assays with an in vivo model of acute inflammation, provides a comprehensive and comparative assessment of the compound's bioactivity.
Positive results from these validation studies would provide strong evidence to support the initial in silico prediction and would warrant further preclinical development, including pharmacokinetic and toxicological studies. Ultimately, the integration of computational screening with rigorous experimental validation is the cornerstone of modern drug discovery, accelerating the identification and development of novel therapeutics to address unmet medical needs.
References
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at: [Link].
-
In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. YouTube. Available at: [Link].
-
Identification of Potential COX-2 Inhibitors for the Treatment of Inflammatory Diseases Using Molecular Modeling Approaches. PubMed Central. Available at: [Link].
-
In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. Biomedical and Pharmacology Journal. Available at: [Link].
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. Available at: [Link].
-
In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. PubMed Central. Available at: [Link].
-
Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Available at: [Link].
-
In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link].
-
In-silico Study of Molecular Properties, Bioactivity and Toxicity of 2-(Substituted benzylidene)succinic acids and Some Selected Anti-Inflammatory Drugs. ResearchGate. Available at: [Link].
-
In-silico Study of Molecular Properties, Bioactivity and Toxicity of 2-(Substituted benzylidene)succinic acids and Some Selected Anti-Inflammatory Drugs. Semantic Scholar. Available at: [Link].
-
Docking results of the active compounds in COX-2 active site. ResearchGate. Available at: [Link].
-
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. PMC. Available at: [Link].
-
A Comprehensive In Silico Exploration of Pharmacological Properties, Bioactivities, Molecular Docking, and Anticancer Potential of Vieloplain F from Xylopia vielana Targeting B-Raf Kinase. MDPI. Available at: [Link].
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Hindawi. Available at: [Link].
-
Synthesis, antimicrobial activity, and in silico mechanistic study of linear bacicylin analogs. Arabian Journal of Chemistry. Available at: [Link].
-
Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. Available at: [Link].
Sources
- 1. Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling [mdpi.com]
- 2. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Advanced & Niche Applications
Application Notes & Protocols: The Role of 2-Benzoylnicotinic Acid in Advanced Materials Science
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 2-Benzoylnicotinic acid as a versatile building block in materials science. We will explore its structural attributes and detail its potential in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). This guide offers theoretical insights, practical step-by-step protocols for synthesis and characterization, and a discussion of potential applications in luminescence and catalysis.
Introduction: The Scientific Rationale
This compound is a bifunctional organic molecule featuring a carboxylic acid group and a benzoyl substituent on a pyridine ring. This unique combination of a coordinating nitrogen atom, a carboxylate group, and a sterically influential benzoyl group makes it a compelling ligand for the design of advanced materials. The interplay between these functional groups allows for the formation of intricate and robust supramolecular structures.[1][2]
Causality behind Experimental Choices:
-
Coordination Versatility: The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of stable coordination complexes.[3][4][5] The choice of metal ion and reaction conditions can direct the dimensionality and topology of the resulting framework.
-
Structural Control: The bulky benzoyl group can influence the packing of the resulting crystal structure, potentially leading to porous materials or materials with interesting photophysical properties.[6] This steric hindrance can prevent dense packing and promote the formation of open frameworks.
-
Luminescence Potential: The aromatic nature of both the pyridine and benzoyl rings suggests that materials incorporating this ligand may exhibit interesting luminescent properties, arising from π-π* transitions.[7][8][9][10]
Synthesis of Metal-Organic Frameworks (MOFs) using this compound: A Proposed Protocol
While extensive literature on MOFs from this compound is still emerging, we can extrapolate from established methods for similar carboxylic acid-based ligands.[11][12][13] The following solvothermal synthesis protocol is proposed for the synthesis of a hypothetical zinc-based MOF, designated here as Zn-BNA-MOF.
Experimental Workflow Diagram:
Caption: Workflow for the proposed solvothermal synthesis of Zn-BNA-MOF.
Step-by-Step Protocol:
-
Reactant Preparation:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate 20 mL glass vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.
-
-
Reaction Setup:
-
Combine the two solutions in a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly.
-
-
Solvothermal Synthesis:
-
Place the autoclave in a preheated oven at 120°C.
-
Maintain the temperature for 48 hours to allow for crystal growth.
-
-
Product Isolation:
-
After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of 12-24 hours.
-
Carefully open the autoclave and collect the crystalline product by filtration.
-
-
Purification:
-
Wash the collected crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 5 mL) to exchange the DMF within the pores.
-
Dry the purified product under vacuum at 80°C for 12 hours.
-
Self-Validating System: The success of the synthesis can be initially validated by the formation of crystalline material. Further validation requires the characterization techniques outlined below.
Characterization of this compound Based Materials
A thorough characterization is crucial to confirm the structure and purity of the synthesized materials.
| Characterization Technique | Purpose | Expected Outcome for Zn-BNA-MOF |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A unique diffraction pattern that does not match the starting materials. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise crystal structure, including bond lengths, bond angles, and connectivity.[14][15] | A well-defined 3D framework showing coordination of the zinc ions with the carboxylate and pyridine moieties of the ligand. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm coordination. | Shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal center. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the material. | A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stability of the framework before decomposition at higher temperatures. |
| Photoluminescence Spectroscopy | To investigate the luminescent properties of the material.[8][9] | Potential emission in the visible region upon excitation with UV light, indicative of ligand-based luminescence. |
Potential Applications and Future Directions
The unique structural features of this compound open up possibilities for a range of applications in materials science.
Luminescent Materials
The inherent fluorescence of aromatic carboxylic acids can be harnessed to create luminescent coordination polymers.[7][8][9] The rigid framework of a MOF can enhance the emission intensity by reducing non-radiative decay pathways.
Proposed Experimental Protocol for Luminescence Studies:
-
Sample Preparation: Prepare a suspension of the synthesized Zn-BNA-MOF in a suitable solvent (e.g., ethanol).
-
Measurement:
-
Record the excitation spectrum by monitoring the emission at a fixed wavelength.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.
-
-
Quantum Yield Determination: Compare the integrated emission intensity of the sample to a known standard (e.g., quinine sulfate) to calculate the quantum yield.
Catalysis
The Lewis acidic metal centers and the functional groups of the organic linker can act as active sites for catalysis.[16][17][18] For example, MOFs based on this compound could potentially catalyze reactions such as the benzoylation of phenols.[16]
Logical Relationship Diagram for Catalytic Application:
Caption: Proposed catalytic cycle for phenol benzoylation using Zn-BNA-MOF.
Proposed Protocol for a Catalytic Test Reaction:
-
Reaction Setup: In a round-bottom flask, combine the synthesized Zn-BNA-MOF (5 mol%), phenol (1 mmol), and benzoic anhydride (1.2 mmol) in a suitable solvent (e.g., toluene).
-
Reaction: Heat the mixture at reflux for 24 hours.
-
Analysis: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Catalyst Recyclability: After the reaction, recover the catalyst by filtration, wash it with a suitable solvent, dry it, and reuse it in a subsequent catalytic run to test its stability and reusability.
Conclusion
This compound presents a promising, yet underexplored, building block for the rational design of functional materials. Its structural rigidity, coordinating functionalities, and steric bulk provide a platform for creating novel MOFs and coordination polymers with potential applications in luminescence and catalysis. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers venturing into this exciting area of materials science. Further exploration and experimental validation are encouraged to fully unlock the potential of this versatile molecule.
References
-
Synthesis and structural analyses of Co(III) coordination compounds of 2-(2′-pyridyl)benzimidazole and 2-(2-hydroxyphenyl). (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
The crystal structure of 2-benzylsuccinic acid, C11H12O6 Z. Kristallogr. - New Cryst. Struct. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Synthesis and characterisation of novel metal-organic frameworks (MOFs) based on zirconium and bicinchoninic acid. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Zinc Coordination Polymers Containing the m-(2-thiazolyl)benzoic Acid Spacer: Synthesis, Characterization and Luminescent Properties in Aqueous Solutions. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Fábián, L., Kálmán, A., & Párkányi, L. (2007). Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3569–o3571. [Link]
-
Facile fabrication and luminescence properties of a new ZnII coordination polymer-based fluorescent sensor toward antibiotics. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. (2015). MDPI. Retrieved January 27, 2026, from [Link]
-
Synthesis and characterisation of novel metal-organic frameworks (MOFs) based on zirconium and bicinchoninic acid. (n.d.). Growing Science. Retrieved January 27, 2026, from [Link]
-
Two-Dimensional and Three-Dimensional Coordination Polymers Based on Ln(III) and 2,5-Diiodoterephthalates: Structures and Luminescent Behavior. (2022). MDPI. Retrieved January 27, 2026, from [Link]
-
Adventures in the Synthesis of Metal Organic Frameworks. (n.d.). YouTube. Retrieved January 27, 2026, from [Link]
-
Synthesis and Structure Elucidation of Two Essential Metal Complexes: In-Vitro Studies of Their BSA/HSA-Binding Properties, Docking Simulations, and Anticancer Activities. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Two Cocrystals of Phenazine with Different Phenylboronic Acids. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Catalytic hydrodeoxygenation of neat levulinic acid into 2-methyltetrahydrofuran using a cobalt phosphine complex and Sc(OTf)3 co-catalytic system. (n.d.). RSC Publishing. Retrieved January 27, 2026, from [Link]
-
Metal-Organic Frameworks (MOFs) based 2-Amino-1,4-Benzenedicarboxylic Acid linker: Synthesis and Post-Synthetic Modification. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Catalytic and Biological Applications of Benzoxaborolones. (n.d.). DSpace@MIT. Retrieved January 27, 2026, from [Link]
-
Structural and Biological Studies of Newly Synthesized Co(II) Coordination Complexes with Hydrazine Hydrate-based Azomethine Ligands. (n.d.). Research Square. Retrieved January 27, 2026, from [Link]
-
Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients{. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Micro/mesoporous LTL derived materials for catalytic transfer hydrogenation and acid reactions of bio-based levulinic acid and furanics. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
From a Well-Defined Organozinc Precursor to Diverse Luminescent Coordination Polymers Based on Zn(II)-Quinolinate Building Units Interconnected by Mixed Ligand Systems. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
-
Synthesis of metal-organic frameworks with interest in analytical chemistry. (n.d.). DOI. Retrieved January 27, 2026, from [Link]
Sources
- 1. Hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile fabrication and luminescence properties of a new ZnII coordination polymer-based fluorescent sensor toward antibiotics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Catalytic hydrodeoxygenation of neat levulinic acid into 2-methyltetrahydrofuran using a cobalt phosphine complex and Sc(OTf)3 co-catalytic system - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Micro/mesoporous LTL derived materials for catalytic transfer hydrogenation and acid reactions of bio-based levulinic acid and furanics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2-Benzoylnicotinic Acid in the Development of Probes for Chemical Biology
Introduction: The Strategic Advantage of the 2-Benzoylpyridine Scaffold
In the landscape of chemical biology, the identification of small molecule-protein interactions is a cornerstone of drug discovery and mechanistic biology. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently capture these interactions in a native cellular context.[1] Central to this technique is the photophore, a chemical entity that, upon activation by light, generates a highly reactive species capable of forming a covalent bond with nearby molecules. The benzophenone (BP) moiety is a widely utilized photophore due to its desirable photochemical properties, including activation by relatively benign long-wave UV light (typically 350-365 nm) and its preference for insertion into C-H bonds.[2][3]
While 4-benzoylbenzoic acid has been a common scaffold for incorporating the BP photophore, this guide focuses on a related yet distinct building block: 2-Benzoylnicotinic acid . The inclusion of the pyridine ring offers unique characteristics. The nitrogen atom introduces a degree of polarity and a potential hydrogen bond acceptor, which can influence solubility and molecular interactions. Furthermore, the electronic properties of the benzoylpyridine system have been studied, revealing a rich photochemistry that can be harnessed for crosslinking.[4][5] Time-resolved spectroscopic studies have shown that 2-benzoylpyridine, upon photoexcitation, forms a triplet nπ* state that is the precursor to its reactive species.[5]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a versatile scaffold for creating trifunctional chemical probes. We will provide the scientific rationale behind probe design, detailed synthetic protocols, and step-by-step methodologies for their application in target identification workflows.
Part 1: Probe Design - The Trifunctional Approach
A state-of-the-art chemical probe must be more than just a photophore. To be a truly effective tool, it should be a trifunctional molecule, integrating three key components into a single, elegant scaffold.[1]
-
The Photoreactive Group: The 2-benzoylpyridine core serves as the photo-crosslinker. Upon UV irradiation, it will form a covalent bond with interacting proteins.
-
The Connectivity Group: The carboxylic acid of the nicotinic acid moiety provides a versatile handle for chemical modification, allowing for the attachment of linkers and other functional groups, most commonly through stable amide bond formation.[6][7]
-
The Bioorthogonal Handle: A terminal alkyne or azide group is incorporated to enable "click chemistry".[8][9] This allows for the late-stage introduction of reporter tags (e.g., biotin for enrichment or a fluorophore for imaging) after the probe has been cross-linked to its target in a complex biological milieu.[2] This two-step approach minimizes cellular perturbations that a bulky reporter tag might cause.[2]
Our model probe, which we will detail the synthesis of, is 2-benzoyl-N-(prop-2-yn-1-yl)nicotinamide . This design leverages the carboxylic acid for amide coupling to propargylamine, introducing a terminal alkyne for subsequent click chemistry.
Sources
- 1. Photoaffinity Probes for the Identification of Sequence-Specific Glycosaminoglycan-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoaffinity Labeling Mass Spectrometry | Evotec - Evotec [evotec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unravelling the reaction mechanism for the fast photocyclisation of 2-benzoylpyridine in aqueous solvent by time-resolved spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
Application Notes & Protocols: Exploring the Agrochemical Potential of 2-Benzoylnicotinic Acid Derivatives
Abstract
The relentless evolution of resistance in pests, weeds, and pathogens necessitates a continuous search for novel agrochemical scaffolds. Nicotinic acid, a naturally occurring compound, and its derivatives have demonstrated a wide spectrum of biological activities.[1][2] This guide explores the untapped potential of 2-Benzoylnicotinic acid derivatives, a chemical class combining the structural features of the nicotinoid system with the versatile benzoyl moiety. We provide a comprehensive overview of synthetic strategies, potential mechanisms of action, and detailed protocols for screening their herbicidal, fungicidal, and insecticidal activities. This document is intended to serve as a foundational resource for research groups aiming to identify and optimize new lead compounds for crop protection.
Introduction: The Case for a Novel Scaffold
The global challenge of food security is intrinsically linked to effective crop protection. The chemical industry faces diminishing returns in the discovery of new agrochemicals with novel modes of action. The strategy of utilizing natural products as a starting point for synthesis has proven highly successful. Nicotinic acid (niacin), found widely in plants and animals, serves as a precursor for essential coenzymes like NAD and NADP, which are central to metabolism.[2] Its derivatives have been investigated for various biological activities, including herbicidal and insecticidal properties.[1]
The this compound scaffold offers a unique combination of a pyridine ring, known for its role in insecticides like nicotine that target the nicotinic acetylcholine receptor (nAChR), and a benzoyl group, a common feature in various bioactive molecules.[3] By exploring substitutions on both the benzoyl and pyridine rings, a vast chemical space can be generated, offering the potential for discovering compounds with high efficacy and selectivity.
General Synthesis Strategy
The synthesis of this compound derivatives can be approached through several established organic chemistry reactions. A common and effective method is the Friedel-Crafts acylation of a suitable pyridine precursor. A plausible synthetic route is outlined below, based on methodologies for analogous compounds.[4]
Protocol 2.1: Synthesis of 2-Benzoylpyridine-3-carboxylic Acid (A General Method)
Causality: This protocol adapts the well-established synthesis of 3-benzoylpyridine. It begins by converting the readily available nicotinic acid into its acid chloride, making the carboxyl group unreactive and activating the pyridine ring for the subsequent Friedel-Crafts acylation. Aluminum chloride is a classic Lewis acid catalyst for this reaction.
-
Preparation of Nicotinoyl Chloride Hydrochloride: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 1 mole of nicotinic acid.[4]
-
Slowly add an excess of thionyl chloride (e.g., 6-7 moles) over 20-30 minutes while stirring.[4]
-
Heat the mixture on a steam bath for 1 hour to ensure complete conversion to the acid chloride.[4]
-
Remove the excess thionyl chloride by distillation under reduced pressure.[4]
-
Add anhydrous benzene and distill again to azeotropically remove any remaining thionyl chloride.[4] The resulting solid is nicotinoyl chloride hydrochloride.
-
Friedel-Crafts Acylation: Cool the flask in an ice-salt bath and add anhydrous benzene to the nicotinoyl chloride hydrochloride.[4]
-
While maintaining the temperature between 5-10°C, add anhydrous aluminum chloride (approx. 2.5 moles) in portions over 1 hour.[4]
-
After addition, allow the mixture to warm to room temperature and then heat under reflux for 6 hours.[4]
-
Work-up and Purification: Cautiously pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[4]
-
The product, 3-benzoylpyridine, will be in the aqueous acid layer. Separate and discard the organic layer.[4]
-
Basify the aqueous solution with 50% sodium hydroxide until the aluminum hydroxide precipitate redissolves.[4]
-
Extract the product with a suitable organic solvent like chloroform.[4]
-
Wash the combined organic extracts with water, dry over anhydrous magnesium sulfate, and remove the solvent by distillation.[4]
-
The crude product can be further purified by vacuum distillation or column chromatography.
Self-Validation: The structure of the synthesized derivatives must be rigorously confirmed using analytical techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS), as is standard practice.[5]
Herbicidal Potential
Derivatives of nicotinic acid have shown promising herbicidal activity.[1] For instance, certain N-(arylmethoxy)-2-chloronicotinamides exhibit excellent activity against weeds like bentgrass (Agrostis stolonifera).[1] This suggests that the this compound scaffold could interfere with essential plant biochemical pathways.
Putative Mechanism of Action: PPO Inhibition
A potential target for pyridine-based herbicides is protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll and heme biosynthesis.[6][7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cellular damage through the formation of reactive oxygen species.
Caption: Hypothetical mechanism of herbicidal action via PPO inhibition.
Protocol: Primary Screening for Herbicidal Activity
This protocol is designed for rapid screening of compounds against a model aquatic weed, duckweed (Lemna paucicostata), which is highly sensitive and allows for quantitative assessment of growth inhibition.[1]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each test compound in DMSO.
-
Culture Medium: Use a standard plant growth medium (e.g., Hoagland's solution).
-
Assay Setup:
-
In a 24-well plate, add 990 µL of culture medium to each well.
-
Add 10 µL of the 10 mM stock solution to achieve a final concentration of 100 µM. Include a solvent control (1% DMSO) and a positive control (e.g., commercial herbicide like propanil or clomazone).[1]
-
Carefully place 3-4 healthy, uniform fronds of L. paucicostata into each well.
-
-
Incubation: Incubate the plates under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7 days.
-
Assessment:
-
Count the number of fronds in each well.
-
Measure the fresh weight or surface area (using image analysis software) of the fronds.
-
Calculate the percent inhibition relative to the solvent control.
-
-
Dose-Response and IC₅₀ Determination: For promising compounds (e.g., >70% inhibition), perform a dose-response experiment with serial dilutions (e.g., 100 µM to 0.1 µM) to calculate the IC₅₀ value (the concentration that causes 50% inhibition of growth).
Data Interpretation and SAR
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For example, in a study of 2-chloronicotinamides, the presence of dichloro-substituents on the benzyl ring significantly enhanced herbicidal activity.[1]
| Compound ID | Structure (Example) | Target Species | IC₅₀ (µM) | Reference |
| 5f | 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata | 7.8 | [1] |
| Clomazone | Commercial Herbicide | Lemna paucicostata | 125 | [1] |
| Propanil | Commercial Herbicide | Lemna paucicostata | 2 | [1] |
| Table 1: Example Herbicidal Activity Data for Nicotinic Acid Derivatives. |
Fungicidal Potential
The search for novel fungicides is driven by the rapid development of resistance to existing treatments. Certain benzoylurea compounds and nicotinamide derivatives have shown notable fungicidal activity, suggesting that the this compound scaffold is a promising area for exploration.[8][9]
Putative Mechanism of Action: Chitin Synthesis Inhibition
A well-established target for some agrochemicals is chitin synthesis. Chitin is a vital structural component of the cell walls of many fungi. Benzoylurea compounds are known to act as potent inhibitors of chitin synthesis.[8] This disruption leads to weakened cell walls, inability to withstand osmotic pressure, and ultimately, cell lysis and death.
Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol assesses the ability of test compounds to inhibit the growth of pathogenic fungi on a solid medium.
-
Fungal Strains: Use relevant plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani).[8]
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C.
-
Compound Incorporation: Add the test compound (from a DMSO stock) to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL for primary screening). Pour the amended PDA into petri dishes. Include a solvent control (DMSO) and a positive control (e.g., hymexazol or mancozeb).[8][9]
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Assessment: When the mycelium in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in the treatment plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition relative to the solvent control. For promising compounds, determine the EC₅₀ value (effective concentration for 50% inhibition) through dose-response studies.
Data Interpretation and SAR
In studies of N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew, specific substitutions were found to be critical for high efficacy.[9][10] This highlights the importance of systematic modification of the this compound core.
| Compound ID | Target Pathogen | EC₅₀ (mg/L) | Reference |
| 4a (N-(thiophen-2-yl) derivative) | Cucumber Downy Mildew | 4.69 | [9][10] |
| 4f (N-(thiophen-2-yl) derivative) | Cucumber Downy Mildew | 1.96 | [9][10] |
| Flumorph (Commercial Fungicide) | Cucumber Downy Mildew | 7.55 | [9][10] |
| Diflumetorim (Commercial Fungicide) | Cucumber Downy Mildew | 21.44 | [9][10] |
| Table 2: Example Fungicidal Activity Data for Nicotinamide Derivatives. |
Insecticidal Potential
Nicotine itself is a potent natural insecticide, acting as an agonist of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system.[3] This leads to hyperexcitation, convulsions, paralysis, and death. It is highly probable that derivatives of this compound could exhibit a similar mode of action.
Putative Mechanism of Action: nAChR Modulation
The insect nAChR is a well-validated target for insecticides (neonicotinoids). Binding of an agonist to this receptor opens an ion channel, leading to an influx of cations and depolarization of the postsynaptic membrane. This uncontrolled nerve stimulation is lethal to the insect.
Protocol: Screening Against Aphids (Leaf-Dip Bioassay)
This protocol is a standard method for evaluating contact toxicity against sap-sucking insects like the green peach aphid (Myzus persicae).
-
Test Solutions: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone-water with a surfactant).
-
Plant Material: Use leaf discs (e.g., from cabbage or radish) of a uniform size.
-
Application: Dip each leaf disc into a test solution for 10-15 seconds and allow it to air dry. Place the dried disc, adaxial side up, on a layer of agar in a petri dish.
-
Insect Infestation: Carefully transfer 10-15 adult apterous (wingless) aphids onto each leaf disc using a fine paintbrush.
-
Incubation: Keep the petri dishes in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 24-48 hours.
-
Mortality Assessment: Count the number of dead aphids under a dissecting microscope. Aphids that are unable to move when prodded gently are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC₅₀ (lethal concentration to kill 50% of the population) using probit analysis.
Data Interpretation and SAR
The insecticidal activity of nicotinoids is highly dependent on the structure of the side chain at the 3-position of the pyridine ring. Similarly, for benzohydrazide analogues, substitutions on the benzoyl ring can dramatically impact efficacy.[11]
| Compound ID | Structure (Example) | Target Insect | LC₅₀ (mg/L) | Reference |
| Analog 1 | N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | Spodoptera litura | 0.89 | [11] |
| Table 3: Example Insecticidal Activity Data for a Related Benzoyl Derivative. |
Integrated Screening Workflow
A logical, phased approach is essential for the efficient discovery of lead compounds. The workflow should progress from broad primary screens to more complex and specific secondary and field trials.
Sources
- 1. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 3. Nicotine - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzoylsalicylic acid derivatives as defense activators in tobacco and Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]
- 10. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Benzoylnicotinic Acid as a Versatile Scaffold for Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 2-Benzoylnicotinic Acid Scaffold
In the landscape of modern drug discovery, the efficiency of identifying novel bioactive molecules is paramount. Combinatorial chemistry has emerged as a powerful tool to systematically synthesize large, diverse libraries of compounds for high-throughput screening. The selection of a central scaffold is a critical determinant of the chemical space that a library can explore. This compound presents itself as a compelling, albeit underexplored, scaffold for combinatorial library synthesis. Its rigid bicyclic-like core, featuring a pyridine and a benzene ring, offers a defined three-dimensional geometry, while its two distinct and readily modifiable functional groups—a carboxylic acid and a benzoyl ketone—provide orthogonal handles for diversification. This application note details a proposed synthetic strategy for this compound and provides comprehensive protocols for its derivatization to construct diverse chemical libraries poised for biological screening.
Proposed Synthesis of the this compound Scaffold
Protocol 1: Synthesis of 2-Benzylnicotinic Acid
This protocol is adapted from methodologies for the synthesis of related nicotinic acid derivatives.
Materials:
-
2-Chloronicotinic acid
-
Benzylzinc bromide (prepared in situ from benzyl bromide and zinc dust)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloronicotinic acid (1 equivalent) and a palladium catalyst (0.05 equivalents).
-
Add anhydrous THF to dissolve the starting materials.
-
Slowly add a solution of benzylzinc bromide (1.2 equivalents) in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-benzylnicotinic acid.
Protocol 2: Oxidation to this compound
Materials:
-
2-Benzylnicotinic acid
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
10% Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-benzylnicotinic acid (1 equivalent) in an aqueous solution of NaOH.
-
Heat the solution to 80-90 °C.
-
Slowly add a solution of KMnO₄ (3-4 equivalents) in water to the heated reaction mixture. Maintain the temperature and stir vigorously. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.
-
After the reaction is complete (as indicated by a persistent brown precipitate of MnO₂), cool the mixture to room temperature.
-
Acidify the mixture with 10% H₂SO₄ until the pH is acidic.
-
Add solid NaHSO₃ in small portions until the brown MnO₂ is dissolved.
-
Extract the aqueous solution with DCM (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Derivatization Strategies for Combinatorial Library Synthesis
The this compound scaffold offers two primary points of diversification: the carboxylic acid at the 3-position of the pyridine ring and the ketone of the benzoyl group at the 2-position.
Strategy 1: Diversification at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile handle for introducing a wide range of chemical diversity, primarily through the formation of amides and esters.
Materials:
-
This compound
-
A library of primary and secondary amines
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Prepare a stock solution of this compound in DMF.
-
Prepare stock solutions of a diverse library of primary and secondary amines in DMF.
-
Prepare stock solutions of HATU and DIPEA in DMF.
-
In each well of a 96-well reaction block, add the this compound stock solution (1 equivalent).
-
Add the respective amine stock solution to each well (1.1 equivalents).
-
Add the HATU stock solution (1.1 equivalents) to each well.
-
Add the DIPEA stock solution (2 equivalents) to each well.
-
Seal the reaction block and shake at room temperature for 12-16 hours.
-
After the reaction is complete, the library can be purified by preparative HPLC-MS.
Table 1: Representative Building Blocks for Amide Library Synthesis
| Class of Amine | Examples |
| Aliphatic Primary Amines | Cyclopropylamine, Isobutylamine, 2-Aminoheptane |
| Aromatic Primary Amines | Aniline, 4-Fluoroaniline, 3-Methoxyaniline |
| Heterocyclic Amines | 2-Aminopyridine, 4-Aminomorpholine, Thiazol-2-amine |
| Secondary Amines | N-Methylbenzylamine, Piperidine, Pyrrolidine |
Strategy 2: Diversification at the Benzoyl Ketone
The ketone functionality of the benzoyl group provides a second point for introducing diversity through reactions such as reductive amination, Wittig olefination, or the formation of hydrazones and oximes.
Materials:
-
A library of amides synthesized in Protocol 3
-
A library of primary amines
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid
-
96-well reaction block
Procedure:
-
Prepare stock solutions of the amide library (from Protocol 3) in DCE.
-
Prepare stock solutions of a diverse library of primary amines in DCE.
-
Prepare a stock solution of STAB in DCE.
-
In each well of a 96-well reaction block, add the respective amide library member stock solution (1 equivalent).
-
Add the corresponding primary amine stock solution to each well (1.5 equivalents).
-
Add a catalytic amount of acetic acid to each well.
-
Add the STAB stock solution (1.5 equivalents) to each well.
-
Seal the reaction block and shake at room temperature for 24 hours.
-
Quench the reaction by adding a saturated solution of NaHCO₃.
-
Extract each well with DCM. The organic layers containing the final products can be collected and purified.
Table 2: Representative Building Blocks for Reductive Amination
| Class of Amine | Examples |
| Small Alkylamines | Methylamine, Ethylamine, Propylamine |
| Amino Alcohols | Ethanolamine, 3-Amino-1-propanol |
| Amino Esters | Glycine methyl ester, Alanine ethyl ester |
Visualizing the Combinatorial Workflow
The power of the this compound scaffold lies in its ability to generate a large and diverse library of compounds through a systematic and parallelized synthetic workflow.
Caption: Combinatorial library synthesis workflow.
Logical Relationships in Derivatization
The two functional groups on the this compound scaffold allow for a two-dimensional diversification strategy, where each modification at one site can be combined with a multitude of modifications at the other.
Caption: Two-dimensional diversification strategy.
Applications in Drug Discovery
Libraries derived from the this compound scaffold hold potential across various therapeutic areas. Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The benzophenone moiety is also a well-recognized pharmacophore present in numerous biologically active compounds, including inhibitors of various enzymes and receptor ligands. The combination of these two pharmacophoric units in a single scaffold provides a rich starting point for the discovery of novel therapeutics.
The structural rigidity of the scaffold is advantageous for structure-activity relationship (SAR) studies, as it reduces conformational flexibility, leading to more straightforward interpretation of screening data. The diverse libraries generated from this scaffold are suitable for screening against a wide array of biological targets, including kinases, proteases, and G-protein coupled receptors.
Conclusion
This compound represents a promising and versatile scaffold for the construction of diverse and complex combinatorial libraries. Its two orthogonal functional groups allow for a systematic and efficient exploration of chemical space. The detailed protocols provided herein offer a practical guide for the synthesis and derivatization of this scaffold, enabling researchers to rapidly generate novel compound libraries for hit and lead discovery in drug development programs.
References
-
Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124. [Link]
-
Organic Syntheses Procedure. 3-benzoylpyridine. [Link]
-
Kangani, C. O., & Day, B. W. (2008). Mild, efficient Friedel-Crafts acylations from carboxylic acids using cyanuric chloride and AlCl3. Organic letters, 10(13), 2645–2648. [Link]
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. 2nd International Conference on Embodying, Moving and Enacting the Virtual (EMCM 2016). [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
